AR-C117977
Description
Properties
CAS No. |
216685-07-3 |
|---|---|
Molecular Formula |
C25H28N2O3S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3 |
InChI Key |
SJZYZYMKFRJDEE-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARC117977; ARC-117977; ARC 117977. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AR-C117977: A Technical Guide to its Function as a Monocarboxylate Transporter 1 (MCT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein in cellular metabolism and pH regulation. This technical guide delineates the mechanism of action of this compound, focusing on its role as an immunosuppressive agent. By blocking MCT1, this compound disrupts the metabolic processes essential for the activation and proliferation of lymphocytes, thereby preventing allograft rejection. This document provides a comprehensive overview of its biochemical activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Introduction
Monocarboxylate transporters are critical for the transport of metabolically important monocarboxylates, such as lactate and pyruvate, across the plasma membrane. MCT1 is ubiquitously expressed and plays a vital role in the metabolic homeostasis of various cell types, including activated lymphocytes which rely on high rates of glycolysis. This compound has emerged as a powerful tool for studying the physiological roles of MCT1 and as a potential therapeutic agent, particularly in the fields of immunology and oncology. Its profound immunosuppressive effects are attributed to the metabolic inhibition of T and B lymphocytes.[1]
Mechanism of Action: MCT1 Inhibition
The primary mechanism of action of this compound is the potent and specific inhibition of the monocarboxylate transporter 1 (MCT1).[1][2] MCT1 is a proton-coupled symporter responsible for the transport of lactate and other monocarboxylates across the cell membrane. By blocking this transporter, this compound disrupts the efflux of lactate, a byproduct of glycolysis. This leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH, which in turn inhibits glycolytic flux and ATP production. In highly proliferative cells like activated lymphocytes, which upregulate glycolysis to meet their energetic and biosynthetic demands, this metabolic disruption is profound.
The inhibition of MCT1 by this compound has been shown to cause profound inhibition of T-cell responses to alloantigens in vitro.[1] This metabolic blockade prevents the necessary metabolic reprogramming that accompanies lymphocyte activation and clonal expansion, ultimately leading to immunosuppression.
Quantitative Pharmacological Data
| Parameter | Cell Type | Value | Reference |
| Ki (for AR-C155858) | Rat Erythrocytes | 2.3 nM | [3][4] |
| IC50 (B-lymphocyte Proliferation) | Murine Splenocytes | 1-2 nM | |
| IC50 (Antibody Production) | Murine Splenocytes | 0.5-2 nM |
Signaling Pathway and Cellular Consequences
The inhibition of MCT1 by this compound initiates a cascade of intracellular events stemming from the disruption of lactate transport. The following diagram illustrates the proposed signaling pathway.
References
- 1. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
AR-C117977: A Technical Guide to a Potent Monocarboxylate Transporter 1 (MCT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein responsible for the transport of lactate and other monocarboxylates across the plasma membrane. By blocking MCT1, this compound disrupts the metabolic processes of highly glycolytic cells, such as activated T lymphocytes, leading to profound immunosuppressive effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, oncology, and drug development.
Introduction
Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical transmembrane protein that facilitates the proton-linked transport of monocarboxylates, most notably lactate. This transporter plays a vital role in the metabolic homeostasis of various tissues and cell types. In the context of immunology, activated T lymphocytes undergo a metabolic shift towards aerobic glycolysis, resulting in a significant increase in lactate production. The efficient efflux of this lactate via MCT1 is essential to maintain intracellular pH and sustain the high rates of glycolysis required for T-cell proliferation and effector function.
This compound has emerged as a valuable research tool and a potential therapeutic agent due to its high potency and specificity for MCT1. Its ability to inhibit T-cell responses has positioned it as a novel immunosuppressant with potential applications in preventing allograft rejection and treating autoimmune diseases. This guide will delve into the technical details of this compound, providing the necessary information for its effective use and further investigation in a research setting.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the function of MCT1. The primary mechanism of action involves the following key steps:
-
Binding to MCT1: this compound binds to the MCT1 transporter protein on the cell surface.
-
Inhibition of Lactate Efflux: This binding event blocks the transport of lactate out of the cell.
-
Intracellular Lactate Accumulation and Acidification: The blockage of lactate efflux leads to the accumulation of lactate and protons within the cell, causing a drop in intracellular pH (acidification).
-
Inhibition of Glycolysis: The resulting intracellular acidification inhibits key glycolytic enzymes, such as phosphofructokinase, thereby halting the process of glycolysis.
-
Suppression of T-Cell Proliferation: As activated T-cells are heavily reliant on glycolysis for energy and biosynthetic precursors, the inhibition of this metabolic pathway by this compound leads to a potent suppression of their proliferation and effector functions.
This targeted metabolic disruption provides a selective means of immunosuppression, as resting cells with lower glycolytic rates are less affected.
Quantitative Efficacy Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this MCT1 inhibitor.
| Parameter | Value | Cell/System | Reference |
| IC50 (Antibody Production) | 0.5-2 nM | Murine Splenocytes (LPS or 8MG stimulated) | [1][2] |
| Potency vs. Cyclosporin A | ~100-fold more potent | Murine Splenocytes (inhibition of antibody production) | [1] |
Table 1: In Vitro Efficacy of this compound
| Study Type | Animal Model | Treatment | Outcome | Reference |
| Allograft Survival | Mouse (Heart) | 30 mg/kg s.c. for 15 days | Median survival time (MST) of 66-73 days (vs. 8-10 days for vehicle) | [3][4] |
| Allograft Survival | Mouse (Skin) | 30 mg/kg s.c. for 15 days | MST of 15-19 days (vs. 8-9 days for vehicle) | [3][4] |
| Allograft Survival | Rat (Cardiac) | Not specified | Significantly prolonged allograft survival and prevention of chronic rejection | [1][5] |
| Accelerated Rejection | Pre-sensitized Rats (Cardiac) | 10-30 mg/kg s.c. (with Cyclosporin A) | Significantly prolonged graft survival (MST of 11.5-12.5 days) | [2][3] |
| Inhibition of Antibody Production | Mouse (in vivo) | 30 mg/kg | 57% inhibition of total IgG2a and 74% inhibition of OVA-specific IgG2a | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving this compound. Below are generalized protocols for key experiments based on common practices in the field.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a standard in vitro method to assess the proliferative response of T-cells to alloantigens, and thus the immunosuppressive potential of a compound.
Objective: To determine the effect of this compound on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or liquid scintillation counter.
Protocol:
-
Cell Preparation: Isolate PBMCs from the whole blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Responder and Stimulator Cells: Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.
-
Inactivation of Stimulator Cells (for one-way MLR): To measure the proliferation of only the responder cells, inactivate the stimulator cells by treating them with mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 30 Gy). Wash the cells three times with culture medium to remove any residual mitomycin C.
-
Cell Plating:
-
For proliferation dye-based assays: Label the responder cells with a proliferation dye like CFSE according to the manufacturer's instructions.
-
Seed the responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.
-
-
Treatment: Add this compound at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control (uninhibited co-culture).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
CFSE Assay: Harvest the cells and analyze the dilution of the CFSE dye in the responder T-cell population by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
[³H]-Thymidine Incorporation Assay: 18-24 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control.
Lactate Transport Assay
This assay directly measures the ability of a compound to inhibit the transport of lactate across the cell membrane.
Objective: To quantify the inhibitory effect of this compound on MCT1-mediated lactate transport.
Materials:
-
Cells expressing MCT1 (e.g., T-lymphocytes, certain cancer cell lines).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[¹⁴C]-L-Lactate (radiolabeled lactate).
-
This compound.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Cell Preparation: Culture MCT1-expressing cells to an appropriate density and seed them in multi-well plates.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Initiate the lactate transport by adding KRH buffer containing a known concentration of [¹⁴C]-L-Lactate.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the rate of lactate uptake at each concentration of this compound and calculate the IC50 value for the inhibition of lactate transport.
Signaling Pathways and Visualizations
The inhibition of MCT1 by this compound initiates a cascade of intracellular events that ultimately impact key signaling pathways involved in T-cell activation and proliferation.
Core Signaling Pathway of MCT1 Inhibition
The primary consequence of MCT1 inhibition is the disruption of cellular metabolism, which has downstream effects on T-cell function.
Caption: Core mechanism of this compound action on T-cell metabolism.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound.
Caption: Workflow for assessing this compound's in vitro immunosuppressive activity.
Putative Impact on NFAT and NF-κB Signaling
While direct evidence is still emerging, the metabolic stress induced by MCT1 inhibition is likely to impact downstream signaling pathways crucial for T-cell activation, such as the Calcineurin-NFAT and NF-κB pathways. The intracellular acidification and disruption of metabolic flux may indirectly affect the activity of key enzymes and transcription factors in these pathways. Further research is needed to fully elucidate these connections.
Conclusion
This compound is a powerful and specific tool for studying the role of MCT1 in cellular metabolism and immune function. Its potent immunosuppressive properties, demonstrated both in vitro and in vivo, highlight the therapeutic potential of targeting T-cell metabolism. This technical guide provides a foundational understanding of this compound, offering researchers and drug development professionals the necessary information to incorporate this compound into their studies and explore its full potential in various therapeutic areas. The provided data and protocols should serve as a valuable resource for advancing our understanding of MCT1 inhibition and its implications for human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The specific monocarboxylate transporter-1 (MCT-1) inhibitor, this compound, induces donor-specific suppression, reducing acute and chronic allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunosuppressive Properties of AR-C117977
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key transporter of lactate. This technical guide delineates the immunosuppressive properties of this compound, focusing on its mechanism of action, impact on T-lymphocyte function, and its potential as a novel immunomodulatory agent. Through the inhibition of MCT1, this compound disrupts the metabolic reprogramming essential for the rapid proliferation of activated T-cells, thereby exerting its immunosuppressive effects. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: MCT1 Inhibition
This compound exerts its immunosuppressive effects by targeting Monocarboxylate Transporter 1 (MCT1), a crucial membrane protein responsible for the transport of monocarboxylates, most notably lactate, across the cell membrane.[1][2]
Signaling Pathway of MCT1 Inhibition in T-Cells
Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis to meet the high energetic and biosynthetic demands of proliferation. This process generates large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and glycolytic flux. MCT1 is a key transporter responsible for this lactate efflux.
By blocking MCT1, this compound leads to the intracellular accumulation of lactate.[3] This has several downstream consequences:
-
Inhibition of Glycolysis: The buildup of lactate inhibits key glycolytic enzymes through a negative feedback mechanism.
-
Disruption of Metabolic Reprogramming: The inability to efficiently export lactate stalls the metabolic shift to aerobic glycolysis, depriving the T-cells of the necessary energy and building blocks for rapid proliferation.
-
Impaired T-Cell Proliferation: Consequently, the primary effect of MCT1 inhibition by this compound is a profound and selective inhibition of T-cell division.[1][2]
Quantitative Data on Immunosuppressive Effects
The immunosuppressive activity of this compound has been quantified in several in vitro and in vivo models. The primary endpoint measured is the inhibition of T-lymphocyte proliferation and the prolongation of allograft survival.
Table 1: In Vitro Inhibition of T-Cell Proliferation
| Assay Type | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| T-Cell Proliferation | Human T-Cells | PMA/Ionomycin | Not specified (graphical data) | Potent inhibition | [4] |
| T-Cell Proliferation | Rat Splenocytes | PMA/Ionomycin | Not specified (graphical data) | Potent inhibition | [4] |
| T-Cell Proliferation | Human PBMCs | Antigen | Not specified (graphical data) | Potent inhibition | [4] |
Table 2: In Vivo Immunosuppressive Efficacy
| Animal Model | Assay | Treatment | Outcome | Reference |
| Rat | Graft-versus-Host (GvH) Disease | This compound | Dose-related inhibition of lymph node expansion | [4] |
| Mouse | Heart Allograft | This compound (30 mg/kg s.c. for 15 days) | Significant prolongation of graft survival (MST >70 days vs. ~9 days for vehicle) | [5] |
| Mouse | Skin Allograft | This compound (30 mg/kg s.c. for 15 days) | Significant prolongation of graft survival (MST ~15-19 days vs. ~8-9 days for vehicle) | [5] |
Effect on Cytokine Production
A noteworthy characteristic of this compound is its selective action on T-cell proliferation. Studies have indicated that MCT1 activity is not essential for other aspects of T-cell activation, such as cytokine production.[1][2] This suggests that this compound does not broadly suppress T-cell function but rather targets the proliferative burst required for a robust immune response. Quantitative data on the specific levels of cytokines such as IFN-γ, IL-2, and TNF-α following treatment with this compound are not extensively detailed in the available literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the immunosuppressive properties of this compound.
One-Way Mixed Lymphocyte Reaction (MLR)
The one-way MLR is a standard in vitro assay to assess the proliferative response of T-cells from one donor (responder) to allogeneic cells from another donor (stimulator).
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with a proliferation inhibitor, such as mitomycin C (50 µg/mL) or irradiation (2000-3000 rads), to prevent their division.
-
Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in a 96-well plate at a ratio of 1:1 or 2:1 (responder:stimulator).
-
Compound Addition: Add this compound at various concentrations to the co-cultures. Include a vehicle control (e.g., DMSO) and a positive control without the compound.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: On the final day of incubation, add a proliferation marker such as [3H]-thymidine or BrdU for the last 18-24 hours.
-
Data Analysis: Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter or ELISA reader. Calculate the percentage of inhibition relative to the vehicle control.
Cytokine Release Assay
This assay measures the production of cytokines by T-cells upon stimulation.
Protocol:
-
Cell Preparation: Isolate PBMCs or purified T-cells.
-
Stimulation: Plate the cells in a 96-well plate and stimulate with a mitogen (e.g., PHA, PMA/Ionomycin) or specific antigen.
-
Compound Treatment: Add this compound at desired concentrations.
-
Incubation: Incubate the plate for 24-72 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).
Rat Graft-versus-Host (GvH) Disease Model
This in vivo model assesses the ability of a compound to suppress an allogeneic immune response.
Protocol:
-
Donor Cell Preparation: Isolate splenocytes from a donor rat strain (e.g., Lewis).
-
Recipient Preparation: Use a recipient rat strain that is histoincompatible with the donor (e.g., F1 hybrid of Lewis and another strain).
-
Cell Injection: Inject a defined number of donor splenocytes into the footpad of the recipient rat.
-
Compound Administration: Administer this compound to the recipient rats daily via a suitable route (e.g., subcutaneous injection) starting from the day of cell injection.
-
Endpoint Measurement: After a set period (e.g., 7 days), harvest the draining popliteal lymph node and weigh it.
-
Data Analysis: Compare the lymph node weights of the treated group to a vehicle-treated control group to determine the extent of immunosuppression.
Conclusion and Future Directions
This compound represents a novel class of immunosuppressive agents that function by targeting T-cell metabolism. Its specific inhibition of MCT1 leads to a potent anti-proliferative effect on T-lymphocytes while appearing to spare other activation functions like cytokine production. This unique mechanism of action could offer a more targeted approach to immunosuppression with a potentially different side-effect profile compared to conventional therapies.
Further research is warranted to fully elucidate the long-term effects of MCT1 inhibition on immune memory and to explore the therapeutic potential of this compound in a broader range of immune-mediated diseases. The development of more detailed pharmacokinetic and pharmacodynamic profiles will be crucial for its translation into clinical applications. The data and protocols presented in this guide provide a foundational understanding for scientists and researchers dedicated to advancing the field of immunomodulatory therapeutics.
References
- 1. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Beyond the Lactate Paradox: How Lactate and Acidity Impact T Cell Therapies against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
AR-C117977: A Dual-Function Inhibitor Modulating T-Cell Proliferation and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-C117977 has emerged as a potent immunomodulatory agent with a dual mechanism of action impacting T-cell proliferation and function. This technical guide provides a comprehensive overview of this compound, focusing on its roles as an ecto-ATPase inhibitor and a monocarboxylate transporter 1 (MCT1) inhibitor. Through these mechanisms, this compound alters the tumor microenvironment and directly impairs T-cell metabolism, leading to significant immunosuppressive effects. This document details the signaling pathways involved, presents quantitative data on its efficacy, and provides detailed experimental protocols for studying its effects on T-cells.
Introduction
T-lymphocytes are central players in the adaptive immune response, orchestrating the clearance of pathogens and malignant cells. The activation, proliferation, and differentiation of T-cells are tightly regulated processes involving complex signaling networks and metabolic reprogramming. Dysregulation of these processes can lead to autoimmune diseases or cancer immune evasion. Pharmacological agents that can modulate T-cell function are therefore of significant interest for therapeutic development.
This compound is a small molecule that has demonstrated potent immunosuppressive properties. Its multifaceted mechanism of action, targeting both purinergic signaling and cellular metabolism, makes it a compelling subject of study for applications in oncology, transplantation, and autoimmune disease. This guide will delve into the core mechanisms of this compound and its impact on T-cell biology.
Mechanism of Action
This compound exerts its influence on T-cells through two primary, interconnected mechanisms:
-
Inhibition of Ecto-ATPases (CD39): In the extracellular space, ATP can act as a pro-inflammatory "danger signal." However, it is rapidly hydrolyzed into adenosine by ectonucleotidases, primarily CD39 and CD73. Adenosine, in turn, is a potent immunosuppressive molecule that dampens T-cell activity. By inhibiting CD39, this compound prevents the degradation of ATP, leading to a more pro-inflammatory microenvironment that can enhance anti-tumor immune responses.
-
Inhibition of Monocarboxylate Transporter 1 (MCT1): Activated T-cells undergo a metabolic shift to aerobic glycolysis, a process that results in the production of large amounts of lactic acid. To maintain intracellular pH and sustain glycolysis, T-cells rely on MCT1 to export lactate. This compound is a potent inhibitor of MCT1.[1] By blocking this transporter, this compound causes an intracellular accumulation of lactate, which disrupts T-cell metabolism, leading to impaired proliferation and cytokine production.[2]
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound on immune cell functions.
| Parameter | Cell Type | Stimulus | IC50 | Reference |
| Splenocyte Proliferation | Murine Splenocytes | LPS | 0.5 - 2 nM | [3] |
| Antibody Production | Murine Splenocytes | LPS | ~70% inhibition at tested concentrations | [3] |
Table 1: Inhibitory Concentration (IC50) of this compound on Murine Splenocyte Proliferation and Antibody Production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for assessing its impact on T-cell function.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in T-cell proliferation and function.
T-Cell Proliferation Assay (CFSE Dilution)
Objective: To quantify the dose-dependent effect of this compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human CD3/CD28 T-Cell Activator Dynabeads™
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (various concentrations)
-
Flow cytometer
Protocol:
-
T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using the RosetteSep™ Human T-Cell Enrichment Cocktail according to the manufacturer's protocol.
-
CFSE Staining: Resuspend isolated T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells twice with complete RPMI-1640 medium.
-
Cell Culture and Treatment: Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 50 µL of media containing this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
T-Cell Activation: Add Human CD3/CD28 T-Cell Activator Dynabeads™ at a bead-to-cell ratio of 1:1.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the cells by flow cytometry, gating on the live T-cell population. Measure the dilution of CFSE fluorescence as an indicator of cell proliferation.
Cytokine Release Assay
Objective: To measure the effect of this compound on the production of key T-cell cytokines.
Materials:
-
Supernatants from the T-cell proliferation assay (Section 5.1)
-
ELISA or Luminex-based multiplex cytokine assay kits (e.g., for IFN-γ, IL-2, TNF-α)
Protocol:
-
Supernatant Collection: After the incubation period in the T-cell proliferation assay, centrifuge the 96-well plates at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants from each well.
-
Cytokine Measurement: Analyze the supernatants for the concentration of relevant cytokines (e.g., IFN-γ, IL-2, TNF-α) using a commercially available ELISA or Luminex multiplex assay kit, following the manufacturer’s instructions.
Lactate Export Assay
Objective: To determine the effect of this compound on lactate export from activated T-cells.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
Human CD3/CD28 T-Cell Activator Dynabeads™
-
This compound
-
Lactate assay kit
Protocol:
-
T-Cell Activation: Activate isolated T-cells with Human CD3/CD28 T-Cell Activator Dynabeads™ for 24-48 hours as described in the proliferation assay.
-
Treatment: Resuspend the activated T-cells in fresh complete RPMI-1640 medium at 1 x 10^6 cells/mL. Treat the cells with a known inhibitory concentration of this compound (determined from the proliferation assay) or a vehicle control.
-
Lactate Measurement: At various time points (e.g., 0, 2, 4, 6 hours), collect a small aliquot of the cell culture supernatant.
-
Measure the concentration of lactate in the supernatant using a commercially available lactate assay kit according to the manufacturer's protocol.
Conclusion
This compound is a potent immunosuppressive agent that impacts T-cell proliferation and function through a dual mechanism involving the inhibition of ecto-ATPase/CD39 and the monocarboxylate transporter MCT1. By preventing the conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine, and by disrupting T-cell metabolism through the inhibition of lactate export, this compound presents a powerful tool for modulating immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various disease contexts. Further studies are warranted to fully elucidate the downstream signaling cascades and to explore its efficacy and safety in preclinical and clinical settings.
References
AR-C117977: A Technical Guide to its Effects on Cellular Lactate Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C117977 is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein responsible for the transport of lactate and other monocarboxylates across the plasma membrane. By blocking MCT1, this compound disrupts the metabolic processes of highly glycolytic cells, such as activated T lymphocytes and certain cancer cells, which rely on efficient lactate efflux to maintain their high rates of glycolysis. This targeted inhibition of lactate transport has positioned this compound as a significant tool in immunology and oncology research, with potential therapeutic applications in immunosuppression and cancer treatment. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for studying lactate transport, and a visual representation of its impact on cellular metabolism.
Introduction to this compound and Lactate Transport
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transporter crucial for the cellular import and export of lactate, pyruvate, and ketone bodies. In highly proliferative cells, such as activated T lymphocytes, aerobic glycolysis (the "Warburg effect") is a key metabolic pathway that fuels rapid cell growth and effector functions. This process generates large amounts of lactic acid, which must be efficiently exported from the cell to prevent intracellular acidification and feedback inhibition of the glycolytic pathway. MCT1 plays a critical role in this lactate efflux, making it an attractive target for therapeutic intervention in diseases characterized by excessive cell proliferation.
This compound is a small molecule inhibitor designed to specifically target and block the function of MCT1. Its inhibitory action leads to an intracellular accumulation of lactate and a disruption of the metabolic reprogramming that is essential for the function of activated immune cells and the survival of glycolytic tumor cells.
Quantitative Effects of this compound
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| Inhibition of Proliferation | Murine Splenocytes | Lipopolysaccharide (LPS) or 8-Methyl-Guanosine (8MG) stimulation | 1-2 nM | [1] |
| Inhibition of Antibody Production | Murine Splenocytes | Lipopolysaccharide (LPS) or 8-Methyl-Guanosine (8MG) stimulation | 0.5-2 nM | [1] |
These low nanomolar IC50 values highlight the potent immunosuppressive activity of this compound, which is a direct consequence of its inhibition of MCT1-mediated lactate transport.
Mechanism of Action: Disrupting T-Cell Metabolism
Activated T lymphocytes undergo a metabolic switch to aerobic glycolysis to support their rapid proliferation and effector functions, such as cytokine production. This metabolic reprogramming is tightly regulated by signaling pathways, including the PI3K/Akt/mTOR pathway. Inhibition of MCT1 by this compound disrupts this finely tuned metabolic process in several ways:
-
Intracellular Lactate Accumulation: By blocking lactate efflux, this compound causes a buildup of lactate inside the cell.
-
Intracellular Acidification: The accumulation of lactic acid leads to a decrease in intracellular pH, which can inhibit the activity of key glycolytic enzymes.
-
Redox Imbalance: The conversion of pyruvate to lactate is coupled to the regeneration of NAD+ from NADH. By inhibiting lactate efflux, the cell's ability to maintain a high glycolytic flux is hampered due to a potential imbalance in the NAD+/NADH ratio.
-
Inhibition of Proliferation and Effector Function: The disruption of glycolysis deprives the activated T-cells of the necessary energy and biosynthetic precursors required for proliferation and the synthesis of effector molecules like cytokines.
The following diagram illustrates the proposed mechanism of action of this compound on T-cell metabolism.
Caption: Mechanism of this compound action on T-cell metabolism.
Experimental Protocols
Studying the effect of this compound on lactate transport requires robust and reproducible experimental protocols. Below are methodologies for key experiments.
Radiolabeled Lactate Uptake Assay
This assay directly measures the uptake of lactate into cells and is a gold standard for assessing MCT1 function and its inhibition.
Materials:
-
Cell line of interest (e.g., activated T-cells, cancer cell line expressing MCT1)
-
[¹⁴C]-L-Lactate (radiolabeled lactate)
-
This compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH adjusted as needed)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that allows for a confluent monolayer on the day of the experiment.
-
Cell Treatment: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lactate Uptake: Initiate the uptake by adding uptake buffer containing a known concentration of [¹⁴C]-L-Lactate and the corresponding concentration of this compound.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes, to measure initial rates), rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a parallel plate). Calculate the percentage inhibition of lactate uptake at each concentration of this compound compared to the vehicle control.
Caption: Workflow for the radiolabeled lactate uptake assay.
Extracellular Lactate Efflux Assay
This assay measures the amount of lactate released by cells into the surrounding medium, providing a direct measure of lactate efflux.
Materials:
-
Cell line of interest
-
This compound
-
Culture medium
-
Lactate assay kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control in fresh culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 1-24 hours) to allow for lactate production and efflux.
-
Sample Collection: Carefully collect a sample of the culture medium from each well.
-
Lactate Measurement: Measure the lactate concentration in the collected medium samples using a commercial lactate assay kit according to the manufacturer's instructions.
-
Cell Viability/Number Normalization: In parallel, determine the number of viable cells in each well using a standard method (e.g., trypan blue exclusion, MTT assay) to normalize the lactate measurements.
-
Data Analysis: Calculate the rate of lactate efflux (e.g., in nmol/hour/10^6 cells) and determine the percentage inhibition of efflux by this compound.
Signaling Pathways and Future Directions
The metabolic reprogramming in activated T-cells is intricately linked to major signaling pathways that govern cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of this process. Upon T-cell activation, this pathway is engaged, leading to the upregulation of glucose transporters (like GLUT1) and key glycolytic enzymes.
While direct studies detailing the specific impact of this compound on the PI3K/Akt/mTOR pathway are limited, it is logical to infer that the metabolic stress induced by MCT1 inhibition will have feedback effects on this and other signaling networks. For instance, a decrease in ATP levels and an altered AMP/ATP ratio resulting from glycolytic inhibition could lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor that can antagonize mTOR signaling.
Caption: Hypothesized signaling interactions of this compound.
Future research should focus on elucidating the precise molecular links between MCT1 inhibition by this compound and the upstream signaling pathways that regulate T-cell metabolism. A deeper understanding of these interactions will be crucial for the rational design of combination therapies and for identifying biomarkers that can predict responsiveness to MCT1 inhibitors.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that targets a fundamental metabolic vulnerability of highly proliferative cells. Its ability to potently and specifically inhibit MCT1-mediated lactate transport provides a unique mechanism for modulating immune responses and inhibiting tumor growth. The quantitative data on its biological effects, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of MCT1 inhibition. As our understanding of the intricate interplay between metabolism and cellular function continues to grow, targeted inhibitors like this compound will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.
References
AR-C117977: A Technical Guide to a Potent Monocarboxylate Transporter 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1). This transporter plays a crucial role in the transport of metabolically important monocarboxylates, such as lactate and pyruvate, across the plasma membrane. By inhibiting MCT1, this compound disrupts cellular metabolism, leading to significant immunosuppressive effects, primarily through the inhibition of T-cell proliferation. This technical guide provides a comprehensive overview of the basic characteristics, properties, and experimental methodologies associated with this compound, serving as a valuable resource for researchers in immunology, oncology, and drug development.
Core Characteristics and Properties
This compound is a synthetic compound with the chemical formula C21H17ClF3N3O2 and a molecular weight of 447.83 g/mol . [1]Its systematic name is 2-Amino-N-(4-((3-aminobenzyl)oxy)-3-chlorophenyl)-5-(trifluoromethyl)benzamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H17ClF3N3O2 | [1] |
| Molecular Weight | 447.83 g/mol | [1] |
| Synonyms | 2-Amino-N-(4-((3-aminobenzyl)oxy)-3-chlorophenyl)-5-(trifluoromethyl)benzamide | [1] |
Mechanism of Action and Biological Activity
The primary mechanism of action of this compound is the potent and specific inhibition of the monocarboxylate transporter 1 (MCT1). MCT1 is responsible for the facilitated diffusion of monocarboxylates like lactate, pyruvate, and ketone bodies across cell membranes. T-lymphocytes, upon activation, undergo a metabolic switch to aerobic glycolysis, leading to a high rate of lactate production and efflux, a process highly dependent on MCT1.
By inhibiting MCT1, this compound effectively blocks this lactate efflux, leading to intracellular lactate accumulation and a disruption of the glycolytic pathway. This metabolic stress ultimately results in the inhibition of T-cell proliferation and effector function, underpinning the immunosuppressive properties of the compound.
Signaling Pathway of MCT1 Inhibition and Immunosuppression
Caption: Mechanism of this compound-mediated immunosuppression.
Quantitative Biological Data
Table 2: Biological Activity of this compound and Related Analogs
| Parameter | Target/Assay | Value | Compound | Reference |
| Ki | MCT1 (rat erythrocytes) | 2.3 nM | AR-C155858 | |
| Potency | Rat Mixed Lymphocyte Reaction | More potent than Cyclosporin A | This compound |
Experimental Protocols
MCT1 Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of inhibitors to MCT1 using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for MCT1.
Materials:
-
Cells or membrane preparations expressing MCT1 (e.g., rat erythrocytes).
-
Radiolabeled MCT1 ligand (e.g., [3H]-AR-C155858).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare a series of dilutions of the test compound.
-
Incubation: In a microplate, incubate the MCT1-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled MCT1 inhibitor (non-specific binding).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Experimental Workflow: MCT1 Binding Assay
Caption: Workflow for a competitive MCT1 binding assay.
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol describes a classic method to assess the effect of a compound on T-cell proliferation.
Objective: To determine the IC50 value of a test compound for inhibiting mitogen-induced lymphocyte proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Test compound (e.g., this compound).
-
[3H]-Thymidine.
-
96-well cell culture plates.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Cell Plating: Seed PBMCs into a 96-well plate at a predetermined density.
-
Treatment: Add varying concentrations of the test compound to the wells. Include control wells with no compound and no mitogen (unstimulated) and wells with mitogen but no compound (stimulated).
-
Stimulation: Add the mitogen to the appropriate wells to induce T-cell proliferation.
-
Incubation: Incubate the plate for a period of 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Radiolabeling: Add [3H]-Thymidine to each well and incubate for an additional 18-24 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their DNA.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Quantification: Measure the amount of incorporated [3H]-Thymidine using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow: Lymphocyte Proliferation Assay
Caption: Workflow for a [3H]-Thymidine incorporation lymphocyte proliferation assay.
Conclusion
This compound is a valuable research tool for investigating the role of MCT1 in cellular metabolism and immune function. Its potent and specific inhibitory activity makes it a lead compound for the development of novel immunosuppressive therapies. This guide provides a foundational understanding of its characteristics and the experimental approaches to study its effects, thereby facilitating further research and development in this promising area.
References
Investigating the Primary Cellular Targets of AR-C117977: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C117977 is a potent small molecule inhibitor with significant immunosuppressive properties. This technical guide provides an in-depth analysis of its primary cellular targets, focusing on the monocarboxylate transporter 1 (MCT1). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cellular biology.
Primary Cellular Target: Monocarboxylate Transporter 1 (MCT1)
The primary cellular target of this compound has been identified as the monocarboxylate transporter 1 (MCT1), a protein responsible for the transport of lactate and other monocarboxylates across the cell membrane.[1] Inhibition of MCT1 by this compound disrupts the metabolic processes within highly proliferative cells, such as activated lymphocytes, leading to potent immunosuppressive effects.
Mechanism of Action
By binding to MCT1, this compound blocks the efflux of lactate, a critical metabolic byproduct of glycolysis. The resulting intracellular accumulation of lactate and disruption of cellular pH homeostasis leads to the inhibition of lymphocyte proliferation and function. This targeted action on MCT1 makes this compound a compound of significant interest for therapeutic applications in immunology and oncology.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its analogues.
| Compound | Target | Inhibitory Activity (IC50) | Reference |
| This compound | Lymphocyte Proliferation | 1-2 nM | [2] |
| This compound | Antibody Production | 0.5-2 nM | [2] |
| Cyclosporin A | Lymphocyte Proliferation | 370 nM | [2] |
| Cyclosporin A | Antibody Production | 200-400 nM | [2] |
| Compound | Target | Binding Affinity (Ki) | Reference |
| AR-C155858 (Analogue) | MCT1 | 2.3 nM | |
| AR-C155858 (Analogue) | MCT2 | >10 nM |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound inhibits MCT1, leading to immunosuppression.
Experimental Workflow: Mixed Lymphocyte Reaction (MLR)
Caption: Workflow for a one-way Mixed Lymphocyte Reaction assay.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
This protocol is adapted from standard immunological procedures to assess the immunosuppressive potential of this compound.
Objective: To measure the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Mitomycin C or irradiation source for inactivating stimulator cells.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
96-well round-bottom culture plates.
-
[3H]-thymidine.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from the whole blood of Donor A and Donor B using Ficoll-Paque density gradient centrifugation.
-
Inactivation of Stimulator Cells: Treat the PBMCs from Donor B (stimulator cells) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 3000 rads) to prevent their proliferation. Wash the cells three times with RPMI-1640 medium.
-
Cell Plating: Resuspend the responder cells (Donor A PBMCs) and stimulator cells (inactivated Donor B PBMCs) at a concentration of 2 x 106 cells/mL in complete RPMI-1640 medium.
-
In a 96-well plate, add 50 µL of responder cells (1 x 105 cells) and 50 µL of stimulator cells (1 x 105 cells) to each well.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound solution (or vehicle control) to the appropriate wells to achieve the desired final concentrations.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay: On day 5, pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
In Vivo Cardiac Allograft Model (Rat)
This protocol outlines a general procedure for evaluating the efficacy of this compound in preventing allograft rejection in a rat model.
Objective: To assess the ability of this compound to prolong the survival of a cardiac allograft in a rat model.
Materials:
-
Inbred rat strains (e.g., Lewis and Brown Norway rats as donor and recipient, respectively).
-
Surgical instruments for transplantation.
-
Anesthesia (e.g., isoflurane).
-
This compound formulation for in vivo administration.
-
Vehicle control.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Heterotopic Heart Transplantation: Perform a heterotopic heart transplant by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Drug Administration:
-
Divide the recipient rats into treatment and control groups.
-
Administer this compound (at a predetermined dose and route) to the treatment group daily, starting from the day of transplantation for a specified duration.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring Graft Survival: Monitor the viability of the transplanted heart daily by palpation of the abdomen for contractions. Rejection is defined as the cessation of a palpable heartbeat.
-
Data Analysis: Record the day of rejection for each animal. Use Kaplan-Meier survival analysis to compare the graft survival between the treatment and control groups.
Potential Secondary Targets
While MCT1 is the primary target, some evidence suggests that this compound may also interact with other cellular transporters, such as ABCB1 and ABCG2. Further investigation is required to fully characterize the affinity and functional consequences of these potential off-target interactions.
Conclusion
This compound is a potent inhibitor of the monocarboxylate transporter 1, exerting its immunosuppressive effects by disrupting lymphocyte metabolism. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising compound. The visualization of the signaling pathway and experimental workflows aims to facilitate a deeper understanding of its mechanism of action and the methodologies used for its characterization. Future studies should focus on elucidating the precise binding kinetics of this compound with MCT1 and thoroughly investigating its potential interactions with other cellular targets.
References
AR-C117977: A Technical Guide to its Applications in Immunology Research
An in-depth analysis of the potent monocarboxylate transporter 1 (MCT1) inhibitor, AR-C117977, for researchers, scientists, and drug development professionals exploring novel immunomodulatory agents.
This technical guide provides a comprehensive overview of this compound, a specific and potent inhibitor of monocarboxylate transporter 1 (MCT1). With demonstrated immunosuppressive properties, particularly in the context of allograft rejection, this compound presents a compelling subject for immunology research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides methodologies for critical experiments, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action: Targeting Immune Cell Metabolism through MCT1 Inhibition
This compound exerts its immunosuppressive effects by targeting the metabolic machinery of immune cells. Activated immune cells, such as T-lymphocytes, undergo a metabolic shift towards aerobic glycolysis to meet the high energy and biosynthetic demands of proliferation and effector function. This process results in the production of large quantities of lactic acid.
Monocarboxylate transporter 1 (MCT1) is a crucial protein responsible for the transport of lactate and other monocarboxylates across the cell membrane. The efficient efflux of lactate is vital for maintaining intracellular pH and sustaining a high glycolytic rate. By specifically inhibiting MCT1, this compound leads to:
-
Intracellular Lactate Accumulation: The blockage of lactate export causes a buildup of lactate within the immune cell.
-
Intracellular Acidification: The accumulation of lactic acid lowers the intracellular pH.
-
Inhibition of Glycolysis: The resulting acidic environment and end-product inhibition disrupt the glycolytic pathway.
-
Suppression of Immune Cell Function: The metabolic impairment leads to a reduction in T-cell proliferation, cytokine production, and overall effector functions, thereby dampening the immune response.
This unique mechanism of action, targeting a key metabolic checkpoint in activated immune cells, makes this compound a valuable tool for studying immunometabolism and a potential therapeutic candidate for conditions driven by aberrant immune responses.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in several preclinical models of allograft transplantation and in vitro assays of immune function. The following tables provide a summary of the key quantitative findings.
Table 1: Allograft Survival in Rodent Models Treated with this compound
| Allograft Model | Species | Treatment | Median Survival Time (Days) | Control (Vehicle) Survival (Days) | p-value | Reference |
| Heart Allograft | Rat | This compound (30 mg/kg/day) | >100 | 7 | <0.001 | |
| Heart Allograft | Rat | Cyclosporine A (5 mg/kg/day) | 20 | 7 | <0.01 | |
| Skin Allograft | Mouse | This compound (30 mg/kg/day) | 18 | 8-9 | <0.05 | |
| Aortic Allograft | Mouse | This compound (30 mg/kg/day) | >60 | 8-10 | <0.01 |
Table 2: In Vitro and In Vivo Effects of this compound on Immune Cell Function
| Assay | Cell Type / Model | Treatment | Key Finding | IC50 / % Inhibition | Reference |
| Mixed Lymphocyte Reaction | Rat Splenocytes | This compound | Inhibition of proliferation | More potent than Cyclosporine A | |
| In Vitro Antibody Production | Murine Splenocytes | This compound | Inhibition of IgG production | IC50: 0.5-2 nM | |
| In Vivo Antibody Production | Mouse (OVA-immunized) | This compound (30 mg/kg) | Reduction of OVA-specific IgG2a | 74% inhibition |
Experimental Protocols
1. Heterotopic Heart Transplantation in the Mouse
This surgical procedure is a standard model for studying the rejection of vascularized allografts and the efficacy of immunosuppressive agents.
-
Animal Models: Donor and recipient mice with a complete MHC mismatch (e.g., C57BL/6 donor and BALB/c recipient) are used.
-
Anesthesia: The recipient mouse is anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Donor Heart Procurement: The donor mouse is anesthetized, and the chest is opened. The aorta and pulmonary artery are isolated. The heart is arrested with a cold cardioplegic solution and excised.
-
Recipient Preparation: A midline abdominal incision is made in the recipient mouse. The abdominal aorta and inferior vena cava are isolated.
-
Anastomosis: The donor ascending aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava using fine microsurgical techniques.
-
Graft Viability Assessment: Graft survival is monitored daily by palpation of the abdomen for a heartbeat. Rejection is defined as the complete cessation of a palpable heartbeat.
-
Drug Administration: this compound is typically administered daily via subcutaneous or oral routes, starting from the day of transplantation for a defined period (e.g., 14 or 30 days).
2. One-Way Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro assay that measures the proliferative response of T-cells to allogeneic stimulation, mimicking the initial phase of allograft rejection.
-
Cell Isolation: Splenocytes are isolated from the spleens of two different strains of mice (responder and stimulator).
-
Stimulator Cell Inactivation: The stimulator splenocytes are treated with mitomycin C or irradiated to prevent their proliferation.
-
Co-culture: Responder splenocytes are co-cultured with the inactivated stimulator splenocytes in a 96-well plate.
-
Treatment: this compound is added to the co-cultures at various concentrations.
-
Proliferation Assay: After 3 to 5 days of incubation, T-cell proliferation is measured. This can be done by:
-
[3H]-Thymidine incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured.
-
CFSE staining: Responder cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity is measured by flow cytometry.
-
-
Data Analysis: The level of proliferation in the presence of this compound is compared to the untreated control to determine the inhibitory effect and calculate the IC50 value.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits MCT1-mediated lactate efflux, leading to intracellular acidosis and suppression of T-cell proliferation.
Caption: Workflow for a one-way mixed lymphocyte reaction (MLR) to assess the immunosuppressive activity of this compound.
Preliminary Efficacy of AR-C117977: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the efficacy of AR-C117977, a potent inhibitor of the monocarboxylate transporter 1 (MCT1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and transplant immunology. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.
Core Efficacy Data of this compound
This compound has demonstrated significant immunosuppressive properties in preclinical models, primarily by inhibiting T-cell proliferation and prolonging allograft survival. The following tables summarize the key quantitative findings from preliminary in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound in Allograft Survival
| Animal Model | Allograft Type | Treatment Group | Dose & Administration | Median Survival Time (Days) | Control Group Survival (Days) | Reference |
| Mouse (CBA.Ca) | Heart (Allogeneic C57BL/10) | This compound | 30 mg/kg s.c. for 15 days | 73 | 9 | [1][2][3] |
| Mouse (CBA.Ca) | Heart (Allogeneic NZW) | This compound | 30 mg/kg s.c. for 15 days | 66 | 8 | [1][2][3] |
| Mouse (CBA.Ca) | Heart (Allogeneic BALB/c) | This compound | 30 mg/kg s.c. for 15 days | 67 | 10 | [1][2][3] |
| Mouse (CBA.Ca) | Skin (Allogeneic C57BL/10) | This compound | 30 mg/kg s.c. for 15 days | 15 | 8 | [1][2][3] |
| Mouse (CBA.Ca) | Skin (Allogeneic NZW) | This compound | 30 mg/kg s.c. for 15 days | 19 | 8 | [1][2][3] |
| Mouse (CBA.Ca) | Skin (Allogeneic BALB/c) | This compound | 30 mg/kg s.c. for 15 days | 18 | 9 | [1][2][3] |
| Rat (PVG to DA) | Heart (Low Responder) | This compound | Not Specified | >100 | Not Specified | [4] |
| Rat (DA to PVG) | Heart (High Responder) | This compound | Not Specified | >100 | Not Specified | [4] |
| Rat | Skin | This compound Monotherapy | Not Specified | Long-term survival in one strain | Not Specified | [5] |
| Rat | Skin | This compound + Cyclosporine A | Not Specified | Significant prolongation | Not Specified | [5] |
Table 2: In Vitro and In Vivo Immunosuppressive Activity of this compound
| Assay | Model | Treatment | Key Findings | Reference |
| Mixed Lymphocyte Reaction (MLR) | Rat | This compound | More potent inhibition of T-cell proliferation than Cyclosporine A. | [4] |
| Graft Versus Host Response (GVHR) | Rat | This compound | Dose-related inhibition of GVHR. | [4] |
| Transplant Arteriosclerosis | Mouse (Aortic Allograft) | This compound | Partially inhibited the development of transplant arteriosclerosis. | [1][2][3] |
| Alloantibody Production | Mouse | This compound | Unable to inhibit alloantibody production. | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below. These protocols are based on established techniques in transplantation research.
Murine Heterotopic Heart Transplantation
This protocol describes the surgical procedure for transplanting a donor heart into the abdomen of a recipient mouse.
-
Animals: Donor and recipient mice of appropriate strains (e.g., C57BL/10, NZW, BALB/c as donors and CBA.Ca as recipients).
-
Anesthesia: Administer an appropriate anesthetic agent (e.g., isoflurane, pentobarbital) to both donor and recipient mice.
-
Donor Heart Procurement:
-
Perform a midline laparotomy and thoracotomy on the donor mouse.
-
Perfuse the heart with cold, heparinized saline through the inferior vena cava.
-
Ligate and transect the superior and inferior vena cavae and pulmonary veins.
-
Transect the aorta and pulmonary artery.
-
Excise the heart and store it in cold saline.
-
-
Recipient Preparation and Implantation:
-
Perform a midline laparotomy in the recipient mouse.
-
Isolate the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using fine microsutures.
-
-
Graft Viability Assessment: Monitor graft function daily by palpation of the abdomen for a heartbeat. Rejection is defined as the cessation of a palpable heartbeat.
-
Drug Administration: Administer this compound or vehicle control subcutaneously at the specified dose (e.g., 30 mg/kg) for the duration of the study (e.g., 15 days), commencing 1 or 3 days prior to transplantation.[1][2][3]
Murine Full-Thickness Skin Transplantation
This protocol details the procedure for grafting a piece of donor skin onto a recipient mouse.
-
Animals: Use donor and recipient mice of desired strains.
-
Donor Skin Harvest:
-
Euthanize the donor mouse.
-
Shave the dorsal thorax and disinfect the skin.
-
Excise a full-thickness piece of skin (approximately 1 cm²).
-
Remove any adherent adipose tissue and panniculus carnosus from the underside of the graft.
-
-
Recipient Graft Bed Preparation:
-
Anesthetize the recipient mouse.
-
Prepare a graft bed of the same size as the donor skin on the lateral flank by excising the skin.
-
-
Graft Placement and Bandaging:
-
Place the donor skin graft onto the prepared graft bed.
-
Suture the graft in place with fine, non-absorbable sutures.
-
Cover the graft with a non-adherent dressing and secure with a bandage.
-
-
Graft Rejection Assessment: Remove the bandage after 7-10 days and monitor the graft daily for signs of rejection, such as inflammation, necrosis, and eschar formation. Rejection is typically defined as the day on which more than 80% of the graft is necrotic.
-
Drug Administration: Administer this compound or vehicle control as described in the heart transplantation protocol.[1][2][3]
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro assay to assess the proliferative response of T-lymphocytes to allogeneic stimulation.
-
Cell Preparation:
-
Isolate spleen or lymph node cells from two different strains of rats (e.g., DA and PVG).
-
Prepare a single-cell suspension of "responder" T-cells.
-
Prepare "stimulator" cells from the other strain and treat them with mitomycin C or irradiation to prevent their proliferation.
-
-
Co-culture:
-
Co-culture the responder and stimulator cells in a 96-well plate at an appropriate ratio.
-
Add varying concentrations of this compound, Cyclosporine A (as a positive control), or vehicle to the cultures.
-
-
Proliferation Assay:
-
After a set incubation period (typically 3-5 days), add a proliferation marker such as ³H-thymidine or a fluorescent dye (e.g., CFSE).
-
Measure the incorporation of the marker into the DNA of proliferating cells using a scintillation counter or flow cytometer, respectively. The degree of inhibition of proliferation indicates the immunosuppressive activity of the compound.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for this compound and the workflows of the key experimental protocols.
Proposed Signaling Pathway of this compound in T-Cell Inhibition
Caption: Proposed mechanism of this compound action in T-cells.
Experimental Workflow for In Vivo Allograft Studies
Caption: Workflow for in vivo allograft survival studies.
Logical Flow of Mixed Lymphocyte Reaction (MLR) Assay
Caption: Logical workflow of the Mixed Lymphocyte Reaction assay.
References
- 1. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. A Modified Method for Heterotopic Mouse Heart Transplantion [jove.com]
- 5. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating Purinergic Signaling in a Mouse Cardiac Allograft Model
Introduction
The role of purinergic signaling in the context of organ transplantation and allograft rejection is an expanding area of research. Extracellular nucleotides, such as ATP, act as danger signals that modulate immune responses. These effects are mediated by purinergic receptors, including the P2Y family of G protein-coupled receptors. While the user's query specified the P2Y12 antagonist AR-C117977, a comprehensive literature search did not yield studies on its specific use in a mouse cardiac allograft model. However, research on the related P2Y11 receptor has demonstrated a significant role in modulating allograft survival.
This document, therefore, provides a detailed application note and protocol based on the established use of P2Y11 receptor modulators in a mouse cardiac allograft model. This information can serve as a valuable template for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of other P2Y receptor antagonists, such as this compound, in preventing cardiac allograft rejection.
The P2Y11 receptor, upon stimulation, has been shown to offer cardioprotective effects and reduce graft rejection lesions.[1][2][3] Conversely, antagonism of this receptor can exacerbate these conditions. The following protocols and data are based on studies utilizing P2Y11 receptor agonists and antagonists to elucidate the role of this signaling pathway in a mouse model of heart transplantation.
Signaling Pathway
The P2Y11 receptor is a Gs and Gq protein-coupled receptor. Its activation by ATP leads to an increase in intracellular cyclic AMP (cAMP) and inositol triphosphate (IP3), respectively. In the context of cardiac allografts, this signaling cascade is thought to have immunomodulatory and cardioprotective effects.
Experimental Workflow
The experimental workflow for a mouse cardiac allograft model involves several key stages, from donor heart harvesting to recipient transplantation and subsequent monitoring of graft survival and rejection.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of P2Y11 receptor modulation on cardiac allograft survival and rejection.
Table 1: Effect of P2Y11 Receptor Modulation on Allograft Survival
| Treatment Group | N | Mean Graft Survival (Days) | p-value vs. Saline | Reference |
| Saline (Control) | 10 | 8.2 ± 1.4 | - | [4] |
| P2Y11 Agonist (NF546) | 10 | 9.6 ± 1.9 | p=0.04 | [4] |
Table 2: Histological Assessment of Graft Rejection
| Treatment Group | Assessment Time Point | Rejection Score (ISHLT Grade) | Inflammatory Cell Infiltration (cells/field) | Reference |
| Saline (Control) | Day 5 | Moderate to Severe | Significantly higher | [1][2] |
| P2Y11 Agonist (NF546) | Day 5 | Mild to Moderate | Significantly reduced | [1][2] |
Experimental Protocols
I. Heterotopic Mouse Cardiac Allograft Surgery
This protocol describes the heterotopic transplantation of a donor heart into the abdomen of a recipient mouse.
Materials:
-
Donor Mouse (e.g., BALB/c)
-
Recipient Mouse (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Microsurgical instruments
-
Suture material (e.g., 10-0 nylon)
-
Heparinized saline
Procedure:
-
Anesthetize the donor mouse.
-
Perform a midline thoracotomy to expose the heart.
-
Perfuse the heart with heparinized saline.
-
Ligate the superior and inferior vena cava, and the pulmonary veins.
-
Transect the aorta and pulmonary artery.
-
Harvest the donor heart and store it in cold saline.
-
Anesthetize the recipient mouse.
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.
-
Ensure hemostasis and close the abdominal incision.
-
Monitor the recipient mouse for recovery.
II. Drug Administration
This protocol outlines the administration of a P2Y11 receptor antagonist (e.g., NF340, or hypothetically this compound).
Materials:
-
P2Y11 receptor antagonist (e.g., NF340)
-
Vehicle (e.g., sterile saline)
-
Injection supplies (syringes, needles)
Procedure:
-
Reconstitute the P2Y11 receptor antagonist in the appropriate vehicle to the desired concentration.
-
Administer the antagonist to the recipient mice via a specified route (e.g., retro-orbital sinus injection) at a predetermined time point relative to transplantation (e.g., at the onset of reperfusion).[2][4]
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue dosing as required by the experimental design.
III. Assessment of Graft Rejection
This protocol details the methods for monitoring and assessing the rejection of the cardiac allograft.
1. Graft Survival Assessment:
-
Perform daily abdominal palpation to assess the heartbeat of the transplanted heart.[4]
-
Cessation of a palpable heartbeat is defined as graft rejection.
-
Confirm graft rejection by echocardiography or direct visualization at the time of euthanasia.[4]
2. Histological Analysis:
-
Harvest the cardiac allografts at specified time points (e.g., days 3, 5, and 7 post-transplantation).[2]
-
Fix the tissues in 10% formalin and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
Grade the severity of rejection according to the International Society for Heart and Lung Transplantation (ISHLT) guidelines.[1][2]
-
Quantify inflammatory cell infiltration by counting the number of inflammatory cells per high-power field.[2]
3. Cytokine Analysis:
-
Homogenize a portion of the harvested graft tissue.
-
Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex cytokine assay.
4. Apoptosis Quantification:
-
Measure caspase activities in graft tissue homogenates to quantify the level of apoptosis.[2]
Conclusion
While direct evidence for the use of this compound in a mouse cardiac allograft model is currently unavailable, the established protocols and findings from studies on the related P2Y11 receptor provide a robust framework for investigating the role of other P2Y receptor antagonists in transplant rejection. The methodologies detailed in this document offer a comprehensive guide for researchers to design and execute experiments aimed at exploring novel therapeutic strategies for improving cardiac allograft survival. Future studies are warranted to determine if P2Y12 receptor antagonism with compounds like this compound can replicate or enhance the immunomodulatory effects observed with P2Y11 receptor modulation.
References
- 1. Stimulation of murine P2Y11-like purinoreceptor protects against hypoxia/reoxygenation injury and decreases heart graft rejection lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Purinergic Signaling in Heart Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for In Vitro MCT1 Inhibition Assay Using AR-C117977
Introduction
Monocarboxylate Transporter 1 (MCT1), a member of the SLC16 family of genes, is a proton-coupled transporter responsible for the bidirectional transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane.[1] MCT1 plays a crucial role in cellular metabolism, particularly in the metabolic symbiosis observed in tumors, where it facilitates the uptake of lactate by oxidative cancer cells, which is used as a fuel for the tricarboxylic acid (TCA) cycle.[2] Beyond its role in metabolism, MCT1 is implicated in tumor angiogenesis, immunosuppression, and metastasis, making it an attractive therapeutic target in oncology.[3][4][5] AR-C117977 is a potent and specific small molecule inhibitor of MCT1, which has demonstrated significant immunosuppressive properties and the ability to prevent allograft rejection in preclinical models.[6][7] These application notes provide detailed protocols for assessing the in vitro inhibitory activity of this compound on MCT1-mediated transport.
MCT1 Signaling Pathways
MCT1-mediated lactate transport influences several downstream signaling pathways that are critical for cancer progression. Lactate imported by MCT1 can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), promoting angiogenesis.[4][8] Additionally, MCT1 can activate the NF-κB signaling pathway, which is involved in cell proliferation and survival, sometimes independently of its lactate transport function.[3][5] In some contexts, MCT1 activity can also influence the AMPK-SREBP1-SCD1 pathway, impacting lipid metabolism.[3]
Quantitative Data on MCT Inhibitors
The inhibitory potency of this compound and other relevant MCT inhibitors is summarized below. IC50 values can vary depending on the cell line and assay conditions used.
| Compound | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | MCT1 | ~1-2 nM | B-lymphocyte Proliferation | [9] |
| AZD3965 | MCT1 (>MCT2) | Ki = 1.6 nM | Binding Affinity | [10][11] |
| AR-C155858 | MCT1/MCT2 | - | MCT1/2 Inhibitor | [12] |
| α-Cyano-4-hydroxycinnamate (CHC) | Non-specific MCT1 | - | MCT Inhibitor | [13] |
Experimental Protocols
Protocol 1: Radiolabeled Lactate Uptake Assay
This protocol describes a direct method to measure MCT1 inhibition by quantifying the uptake of radiolabeled L-lactate in cells treated with this compound.
A. Materials
-
Cell Line: A cancer cell line with high endogenous MCT1 expression (e.g., SiHa, 4T1, or engineered cells overexpressing MCT1).
-
This compound: Prepare a stock solution in DMSO.
-
Radiolabeled Substrate: [14C]-L-Lactate or [3H]-L-Lactate.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS), pH adjusted as required (e.g., pH 6.0 to favor uptake).[14]
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Cocktail: For liquid scintillation counting.
-
Multi-well Plates: 24- or 96-well tissue culture-treated plates.
-
Liquid Scintillation Counter.
-
Protein Assay Kit: (e.g., BCA or Bradford) for normalization.
B. Experimental Procedure
-
Cell Seeding: Seed cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 1-2 x 10^5 cells/well for a 24-well plate). Incubate for 24-48 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Aspirate the culture medium from the wells and wash the cells once with warm assay buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Lactate Uptake:
-
Prepare the uptake solution by adding the radiolabeled L-lactate to the assay buffer to a final concentration (e.g., 100 µM).[14]
-
To start the uptake, add the uptake solution to each well.
-
Incubate for a short period (e.g., 5-20 minutes) at room temperature or 37°C. The optimal time should be determined empirically to ensure uptake is in the linear range.[14]
-
-
Stopping the Assay:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes.
-
Transfer a portion of the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration for normalization.
-
C. Data Analysis
-
Normalize the counts per minute (CPM) for each well to its protein concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol assesses the functional consequence of MCT1 inhibition on cell proliferation, particularly in cancer cells dependent on lactate uptake for survival.
A. Materials
-
Cell Line: Cancer cell line dependent on lactate metabolism.
-
This compound: Stock solution in DMSO.
-
Culture Medium: Standard growth medium and a glucose-deprived medium supplemented with lactate (e.g., 10 mM).
-
Cell Viability Reagent: (e.g., CellTiter-Glo®, MTT, or CyQuant®).[14]
-
96-well Plates: Clear or opaque, depending on the detection method.
-
Plate Reader: Capable of measuring luminescence, absorbance, or fluorescence.
B. Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Aspirate the medium and replace it with the lactate-supplemented, glucose-free medium containing serial dilutions of this compound.
-
Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
C. Data Analysis
-
Normalize the viability signal of treated wells to the vehicle control wells.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram outlines the key steps in the radiolabeled lactate uptake assay.
References
- 1. Prognostic Value of Monocarboxylate Transporter 1 Overexpression in Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocarboxylate transporter 1 (MCT1), a tool to stratify acute myeloid leukemia (AML) patients and a vehicle to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 4. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preparing AR-C117977 Stock Solutions in DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of AR-C117977 in dimethyl sulfoxide (DMSO) for use in cell culture applications. This compound is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of essential metabolic substrates such as lactate and pyruvate across the plasma membrane. By inhibiting MCT1, this compound disrupts cellular metabolism, making it a valuable tool for research in cancer biology, immunology, and metabolic disorders. Proper preparation and handling of this compound stock solutions are critical for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets Monocarboxylate Transporter 1 (MCT1), which is encoded by the SLC16A1 gene. MCT1 facilitates the proton-coupled transport of monocarboxylates like lactate, pyruvate, and ketone bodies across cellular membranes. This transport is crucial for cellular metabolism, particularly in highly glycolytic cells such as cancer cells and activated T-lymphocytes, which rely on lactate efflux to maintain a high rate of glycolysis (the Warburg effect).
Inhibition of MCT1 by this compound leads to an intracellular accumulation of lactate, a decrease in intracellular pH, and a disruption of the metabolic symbiosis between glycolytic and oxidative cancer cells. In the context of immunology, this compound has been shown to suppress T-cell activation and proliferation, highlighting its potential as an immunosuppressive agent.
Quantitative Data Summary
The following tables provide essential quantitative information for this compound and its solvent, DMSO.
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 468.63 g/mol |
| Target | Monocarboxylate Transporter 1 (MCT1) |
| Mechanism of Action | Inhibition of lactate and pyruvate transport |
| Typical Cell Culture Conc. | 1 - 100 µM |
Table 2: Properties of DMSO (Dimethyl Sulfoxide)
| Property | Value |
| Molecular Formula | (CH₃)₂SO |
| Molecular Weight | 78.13 g/mol |
| Appearance | Clear, colorless liquid |
| Solubility in Water | Miscible |
| Purity for Cell Culture | ≥ 99.5% (sterile-filtered) |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Sterile, polypropylene conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium (appropriate for your cell line)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
-
Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder on an analytical balance.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 468.63 g/mol ), use the following calculation:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (468.63 g/mol * 0.01 mol/L)) * 1,000,000 µL/L
-
Volume (µL) ≈ 213.4 µL
-
-
Dissolving this compound: Add 213.4 µL of sterile DMSO to the vial containing 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure no visible particulates remain.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into sterile, amber or foil-wrapped microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10-20 µL). This minimizes freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions for Cell Culture
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Culture Medium: Serially dilute the stock solution in your pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity.
-
-
Control Group: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Application to Cells: Add the final working solution of this compound to your cell cultures and proceed with your experimental timeline.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of MCT1 by this compound blocks lactate and pyruvate transport.
Experimental Workflow Diagram
Application Notes and Protocols for AR-C117977 in Skin Graft Survival Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin graft rejection remains a significant clinical challenge, primarily mediated by the recipient's T-cell response against donor antigens. Overcoming this immune barrier is crucial for the long-term success of skin allotransplantation. Emerging therapeutic strategies focus on modulating immune cell metabolism to induce a state of tolerance. AR-C117977 has been identified as a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). MCT1 is crucial for the transport of lactate and other monocarboxylates across the plasma membrane and plays a vital role in the metabolic reprogramming of activated T-cells.
This compound has demonstrated potent immunosuppressive properties in vivo, effectively preventing acute allograft rejection. Studies have shown that this compound prolongs the survival of both skin and heart allografts in mice. This application note provides a detailed overview of the proposed mechanism of action, experimental protocols, and data interpretation for evaluating the efficacy of this compound in promoting skin graft survival.
Mechanism of Action
The immunosuppressive effect of this compound is attributed to its inhibition of MCT1, which is highly expressed on activated lymphocytes. Effector T-cells undergo a metabolic switch to aerobic glycolysis to support their rapid proliferation and effector functions. This process generates large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and glycolytic flux.
By blocking MCT1, this compound prevents lactate efflux, leading to intracellular acidification and disruption of the glycolytic pathway in activated T-cells. This metabolic stress impairs their proliferation, cytokine production (e.g., IFN-γ and IL-2), and cytotoxic functions, ultimately leading to a suppressed immune response against the skin allograft and prolonged graft survival.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a murine skin graft model is outlined below. This workflow ensures reproducible and comprehensive data collection.
Detailed Experimental Protocols
Animal Model
-
Species: Mice, 8-10 weeks old.
-
Strain Combination (Allograft Model): C57BL/6 (recipient) and BALB/c (donor) mice are a common combination for a full major histocompatibility complex (MHC) mismatch model.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
Full-Thickness Skin Grafting Procedure
This protocol is adapted from standard murine skin transplantation models.
-
Anesthesia: Anesthetize both donor and recipient mice using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Apply lubricating ointment to the eyes to prevent drying.
-
Donor Skin Harvest:
-
Euthanize the donor mouse (BALB/c).
-
Shave the dorsal trunk and disinfect the skin with 70% ethanol and povidone-iodine.
-
Excise a full-thickness piece of skin (approximately 1.5 cm x 1.5 cm).
-
Place the graft in sterile, cold phosphate-buffered saline (PBS).
-
Remove any subcutaneous fat and the panniculus carnosus from the dermal side of the graft using fine scissors.
-
-
Graft Bed Preparation:
-
Shave and disinfect the dorsal thoracic area of the recipient mouse (C57BL/6).
-
Create a graft bed of approximately 1 cm x 1 cm by excising the full-thickness skin down to the level of the panniculus carnosus.
-
-
Graft Placement and Securing:
-
Place the prepared donor skin graft onto the recipient graft bed.
-
Secure the graft with 6-8 interrupted sutures using 6-0 or 7-0 non-absorbable sutures.
-
-
Dressing:
-
Apply a non-adherent dressing (e.g., Telfa) over the graft, followed by a piece of sterile gauze.
-
Wrap the torso with a self-adherent bandage (e.g., Coban™) to secure the dressing and protect the graft.
-
Preparation and Administration of this compound
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Experimental Groups:
-
Group 1: Vehicle Control: Administer the vehicle solution only.
-
Group 2: this compound (Low Dose): e.g., 10 mg/kg body weight.
-
Group 3: this compound (High Dose): e.g., 30 mg/kg body weight.
-
Group 4 (Optional): Positive Control: Administer a known immunosuppressant like Cyclosporin A (e.g., 20 mg/kg).
-
-
Administration: Administer the assigned treatment daily via oral gavage or intraperitoneal injection, starting on the day of transplantation and continuing for the duration of the experiment (e.g., 14 days).
Assessment of Skin Graft Survival
-
Macroscopic Evaluation:
-
Remove the dressing on day 7 post-transplantation.
-
Visually inspect the grafts daily and score them based on appearance, color, texture, and signs of rejection (inflammation, edema, necrosis).
-
Graft rejection is defined as >80% necrosis of the graft tissue.
-
-
Quantitative Analysis (Planimetry):
-
Photograph the grafts at regular intervals (e.g., days 7, 9, 11, 14) with a scale bar.
-
Use image analysis software (e.g., ImageJ) to trace the total graft area and the area of viable tissue.
-
Calculate the percentage of graft survival: (Viable Graft Area / Total Graft Area) x 100.
-
Histological and Immunohistochemical Analysis
-
Tissue Collection: At the experimental endpoint (or earlier if grafts are fully rejected), euthanize the mice and harvest the entire graft along with a margin of surrounding recipient skin.
-
Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall morphology, graft integrity, and the extent of inflammatory cell infiltration.
-
Masson's Trichrome: To evaluate collagen deposition and fibrosis.
-
Immunohistochemistry (IHC): To identify specific immune cell populations. Use antibodies against:
-
CD3: Pan T-cell marker.
-
CD4: Helper T-cells.
-
CD8: Cytotoxic T-cells.
-
F4/80: Macrophages.
-
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of an experiment evaluating this compound.
Table 1: Macroscopic Skin Graft Survival
| Treatment Group (n=8) | Median Survival Time (Days) | Graft Survival at Day 14 (%) |
| Vehicle Control | 9 | 12.5% |
| This compound (10 mg/kg) | 13 | 50.0% |
| This compound (30 mg/kg) | >14 | 87.5% |
| Cyclosporin A (20 mg/kg) | >14 | 100% |
Table 2: Quantitative Analysis of Graft Survival Area
| Treatment Group | Day 7 (%) | Day 10 (%) | Day 14 (%) |
| Vehicle Control | 95 ± 5 | 45 ± 15 | 10 ± 8 |
| This compound (10 mg/kg) | 100 ± 0 | 80 ± 10 | 55 ± 12 |
| This compound (30 mg/kg) | 100 ± 0 | 95 ± 5 | 85 ± 10 |
| Cyclosporin A (20 mg/kg) | 100 ± 0 | 100 ± 0 | 98 ± 2 |
| Data are presented as Mean ± SEM. |
Table 3: Histological Rejection Score and T-Cell Infiltration (Day 10)
| Treatment Group | Histological Rejection Score (0-4) | CD3+ T-cells / high-power field |
| Vehicle Control | 3.5 ± 0.5 | 150 ± 25 |
| This compound (10 mg/kg) | 2.0 ± 0.6 | 65 ± 15 |
| This compound (30 mg/kg) | 1.1 ± 0.4 | 25 ± 8 |
| Cyclosporin A (20 mg/kg) | 0.8 ± 0.3 | 15 ± 5 |
| Rejection Score: 0=No rejection, 1=Mild, 2=Moderate, 3=Severe, 4=Complete rejection. Data are presented as Mean ± SEM. |
Table 4: Cytokine Expression in Graft Tissue (Day 10)
| Treatment Group | IFN-γ (pg/mg tissue) | IL-2 (pg/mg tissue) | IL-10 (pg/mg tissue) |
| Vehicle Control | 850 ± 120 | 450 ± 90 | 50 ± 10 |
| This compound (10 mg/kg) | 420 ± 80 | 210 ± 50 | 150 ± 30 |
| This compound (30 mg/kg) | 150 ± 40 | 80 ± 20 | 250 ± 45 |
| Cyclosporin A (20 mg/kg) | 90 ± 30 | 50 ± 15 | 280 ± 50 |
| Data are presented as Mean ± SEM. |
Conclusion
This compound presents a promising therapeutic approach for preventing skin graft rejection through the novel mechanism of MCT1 inhibition and subsequent suppression of T-cell metabolism and function. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in murine models of skin allotransplantation. The expected dose-dependent increase in graft survival, coupled with reduced immune cell infiltration and a shift in the cytokine profile, would provide strong evidence for its potential clinical translation. Further studies could explore the combination of this compound with other immunosuppressive agents to achieve synergistic effects and promote long-term allograft tolerance.
Application Notes and Protocols for AR-C117977 in a Rat Mixed Lymphocyte Reaction (MLR) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1). MCT1 plays a crucial role in the metabolic reprogramming of activated T-lymphocytes, which is essential for their proliferation and effector functions. By blocking MCT1, this compound disrupts the export of lactate, a byproduct of the high glycolytic rate in activated T-cells. This leads to intracellular lactate accumulation, a drop in intracellular pH, and subsequent inhibition of glycolysis, ultimately suppressing T-cell proliferation and the alloimmune response.[1] These immunosuppressive properties make this compound a valuable tool for studying immune responses and a potential therapeutic agent for preventing allograft rejection.
The mixed lymphocyte reaction (MLR) is a versatile in vitro assay that models the T-cell response to allogeneic stimulation, mimicking the initial stages of transplant rejection. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a rat MLR assay to assess its immunosuppressive effects.
Data Presentation
| Parameter | Species/Assay | Method | Result | Reference |
| T-Cell Proliferation | Rat MLR | Not specified | Inhibited the rat MLR and was more potent than Cyclosporin A. | [1] |
| Graft vs. Host Response (GVHR) | Rat | Not specified | Dose-related inhibition. | [1] |
| Cardiac Allograft Survival (High Responder) | Rat | In vivo transplantation | Survival >100 days (vs. 20 days with Cyclosporin A). | [1] |
| Cardiac Allograft Survival (Low Responder) | Rat | In vivo transplantation | Survival >100 days. | [1] |
| Obliterative Bronchiolitis | Rat | Tracheal transplant model | Inhibited occlusion. | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits T-cell proliferation.
Experimental Protocols
One-Way Rat Mixed Lymphocyte Reaction (MLR) Assay
This protocol describes a one-way MLR, where the stimulator cells are treated to prevent their proliferation, ensuring that the measured proliferation is solely from the responder T-cell population.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Spleens from two different strains of rats (e.g., Lewis and Brown Norway)
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Ficoll-Paque PLUS
-
Mitomycin C or irradiator
-
96-well flat-bottom culture plates
-
[3H]-Thymidine or other proliferation assay reagent (e.g., BrdU, CFSE)
-
Scintillation counter or appropriate plate reader
Procedure:
-
Isolation of Splenocytes (Responder and Stimulator Cells):
-
Aseptically harvest spleens from both rat strains into sterile PBS.
-
Prepare single-cell suspensions by gently teasing the spleens apart between the frosted ends of two sterile glass slides or by using a cell strainer.
-
Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
Wash the cells twice with RPMI 1640 medium.
-
Isolate mononuclear cells (lymphocytes and monocytes) by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated cells twice and resuspend in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Inactivation of Stimulator Cells:
-
Resuspend the stimulator splenocytes at 1 x 107 cells/mL in complete RPMI 1640.
-
Add Mitomycin C to a final concentration of 25-50 µg/mL and incubate for 30 minutes at 37°C in the dark.
-
Alternatively, irradiate the cells with 20-30 Gy.
-
Wash the cells three times with a large volume of RPMI 1640 to remove any residual Mitomycin C.
-
Resuspend the inactivated stimulator cells in complete RPMI 1640 at the desired concentration.
-
-
MLR Assay Setup:
-
Seed the 96-well plate with responder splenocytes at a concentration of 2-5 x 105 cells/well in 100 µL of complete RPMI 1640.
-
Prepare serial dilutions of this compound in complete RPMI 1640. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the inactivated stimulator splenocytes at a concentration of 2-5 x 105 cells/well in 50 µL of complete RPMI 1640. The final volume in each well should be 200 µL.
-
Controls:
-
Responder cells alone: Responder cells with medium only (negative control).
-
Stimulator cells alone: Inactivated stimulator cells with medium only (background control).
-
Untreated MLR: Responder and stimulator cells without this compound (positive control).
-
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Measurement of Proliferation:
-
Using [3H]-Thymidine: 18-24 hours before harvesting, pulse each well with 1 µCi of [3H]-Thymidine. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using BrdU: Follow the manufacturer's instructions for the BrdU cell proliferation assay kit. This typically involves adding BrdU to the wells for the final 18-24 hours of culture, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.
-
Using CFSE: Label the responder cells with CFSE before setting up the assay. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the untreated MLR control.
-
Plot the dose-response curve and determine the IC50 value.
-
Measurement of Cytokine Production
-
Set up the MLR assay as described above.
-
At 48-72 hours of incubation, carefully collect the culture supernatants from each well.
-
Analyze the concentration of cytokines of interest (e.g., IFN-γ, IL-2) in the supernatants using ELISA or a multiplex cytokine assay kit according to the manufacturer's instructions.
-
Plot the cytokine concentrations against the this compound concentrations to assess the effect on cytokine production.
Experimental Workflow
The following diagram outlines the key steps in the rat MLR assay workflow.
Conclusion
This compound is a powerful tool for investigating the role of T-cell metabolism in alloimmunity. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in a rat mixed lymphocyte reaction assay. Due to the limited availability of public data on the specific dose-response of this compound in this model, it is essential to perform a thorough dose-response analysis to determine the optimal experimental conditions. This will ensure the generation of robust and reproducible data for advancing our understanding of immunomodulation.
References
Application Notes and Protocols: Assessing T-cell Proliferation with AR-C117977
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell proliferation is a cornerstone of the adaptive immune response, crucial for clearing infections and mediating anti-tumor immunity. The purinergic receptor P2Y11, a G-protein coupled receptor activated by extracellular ATP, has emerged as a key regulator of T-cell activation and function. Upon activation, the P2Y11 receptor couples to Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) signaling. This pathway is integral for directing mitochondrial trafficking to the immune synapse, a critical step for sustained T-cell activation and proliferation.
AR-C117977 is a potent and selective antagonist of the P2Y11 receptor. By blocking the binding of ATP to P2Y11, this compound is expected to inhibit the downstream signaling cascade, thereby affecting T-cell proliferation and effector functions. These application notes provide a detailed methodology for assessing the impact of this compound on T-cell proliferation, activation, and cytokine production.
P2Y11 Signaling Pathway in T-Cells
The following diagram illustrates the signaling cascade initiated by ATP binding to the P2Y11 receptor on T-cells and the point of inhibition by this compound.
Experimental Workflow
The general workflow for assessing the effect of this compound on T-cell proliferation is outlined below.
Application Notes and Protocols for Measuring Lactate Uptake Inhibition by AR-C117977
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein responsible for the transport of lactate and other monocarboxylates across the plasma membrane.[1][2][3] MCT1 plays a crucial role in cellular metabolism, particularly in highly glycolytic cells such as activated lymphocytes and cancer cells, by facilitating the efflux of lactate produced during glycolysis.[1][4] Inhibition of MCT1 by this compound disrupts this process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent effects on cell proliferation and function.[4] These application notes provide detailed protocols for three key techniques to measure the inhibition of lactate uptake by this compound: Radiolabeled Lactate Uptake Assay, Intracellular pH Measurement, and Oxygen Consumption Rate Analysis.
Data Presentation
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound.
| Parameter | Cell Type | Value | Reference |
| IC50 (Splenocyte Proliferation) | Murine Splenocytes | 1-2 nM | [1] |
| IC50 (Antibody Production) | Murine Splenocytes | 0.5-2 nM | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radiolabeled Lactate Uptake Assay
This assay directly measures the inhibition of lactate transport into cells using a radiolabeled lactate substrate.
Materials:
-
Cells of interest (e.g., T-lymphocytes, cancer cell lines)
-
Cell culture medium
-
This compound
-
[¹⁴C]L-Lactate
-
Unlabeled L-Lactate
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of [¹⁴C]L-Lactate and unlabeled L-Lactate in a transport buffer (e.g., Krebs-Ringer-HEPES). The final lactate concentration should be close to the Km of MCT1 for lactate (typically 1-5 mM).
-
-
Inhibitor Pre-incubation:
-
Wash the cells once with warm transport buffer.
-
Add transport buffer containing various concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Lactate Uptake:
-
Remove the inhibitor-containing buffer.
-
Initiate lactate uptake by adding the [¹⁴C]L-Lactate containing transport buffer.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold PBS to stop the transport and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Intracellular pH (pHi) Measurement
This method assesses the functional consequence of MCT1 inhibition on intracellular pH, as the blockage of lactate/H+ co-transport leads to intracellular acidification.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1-AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
-
Nigericin and high K+ calibration buffers (for calibration curve)
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements and allow them to adhere.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with a pH-sensitive fluorescent dye (e.g., 1-5 µM BCECF-AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Add HBSS to the wells and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for BCECF, excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
-
Inhibitor Treatment and Lactate Challenge:
-
Add this compound at various concentrations or vehicle control to the wells.
-
After a short pre-incubation (e.g., 10-15 minutes), add a lactate solution (e.g., 10-20 mM) to induce lactate transport.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Acquisition:
-
Measure the fluorescence ratio (e.g., 490nm/440nm for BCECF) at regular intervals. A decrease in this ratio indicates a drop in intracellular pH.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, generate a calibration curve by treating the cells with a series of high K+ buffers of known pH containing the protonophore nigericin. This allows for the conversion of fluorescence ratios to absolute pHi values.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (or pHi) over time for each condition.
-
Compare the rate and magnitude of acidification in this compound-treated cells to the control cells.
-
Oxygen Consumption Rate (OCR) Analysis
This assay measures the impact of MCT1 inhibition on cellular respiration. By blocking lactate efflux, this compound can lead to an accumulation of intracellular lactate, which can alter the metabolic state of the cell, including its oxygen consumption.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Seahorse XF Cell Mito Stress Test Kit (or similar)
-
Extracellular Flux Analyzer (e.g., Seahorse XF Analyzer)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-24 hours) in a standard CO2 incubator.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Extracellular Flux Analysis:
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.
-
Place the cell plate into the Extracellular Flux Analyzer and initiate the assay protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Sequential injections of the mitochondrial inhibitors will provide a comprehensive profile of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number or protein content.
-
Compare the different mitochondrial parameters between this compound-treated and control cells. A decrease in OCR upon MCT1 inhibition can indicate a shift away from oxidative phosphorylation, potentially due to feedback inhibition from accumulated lactate.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately and reliably measure the inhibitory effects of this compound on lactate uptake and its downstream metabolic consequences. The selection of the most appropriate technique will depend on the specific research question and available resources. By employing these methods, scientists and drug development professionals can further elucidate the mechanism of action of this compound and evaluate its therapeutic potential in various disease models.
References
- 1. oatext.com [oatext.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining AR-C117977 with Cyclosporin A in Transplantation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of solid organ and cellular transplantation, the prevention of allograft rejection remains a primary challenge. The current standard of care often involves immunosuppressive regimens centered around calcinein inhibitors like Cyclosporin A (CsA). While effective, CsA is associated with significant side effects, most notably nephrotoxicity, which limits its long-term utility.[1][2][3][4] Consequently, there is a pressing need for novel immunosuppressive strategies that can minimize toxicity while maintaining or enhancing efficacy.
This document provides detailed application notes and experimental protocols for the combined use of AR-C117977, a potent inhibitor of the monocarboxylate transporter 1 (MCT1), and Cyclosporin A in preclinical transplantation models. The rationale for this combination lies in their distinct mechanisms of action, which offers the potential for synergistic or additive immunosuppressive effects, allowing for dose reduction of CsA and thereby mitigating its adverse effects.
This compound exerts its immunosuppressive effects by inhibiting MCT1, a transporter crucial for the metabolic reprogramming of activated lymphocytes. By blocking lactate transport, this compound disrupts the glycolytic switch necessary for T-cell proliferation and effector function. Cyclosporin A, on the other hand, inhibits calcineurin, a phosphatase required for the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines.[5]
The combination of these two agents targets both the metabolic and signaling pathways essential for T-cell-mediated rejection, presenting a promising therapeutic strategy in transplantation.
Data Presentation
In Vivo Allograft Survival Data
The following tables summarize the efficacy of this compound and Cyclosporin A, as monotherapy and in combination, in prolonging allograft survival in rodent models.
| Treatment Group | Animal Model | Allograft Type | Mean Survival Time (MST) in Days | Reference |
| Vehicle Control | Rat (BUF to LEW) | Skin | 9.9 | [6] |
| Cyclosporin A (2.5 mg/kg/day, oral) | Rat (BUF to LEW) | Skin | 16.0 | [6] |
| Cyclosporin A (5 mg/kg/day, oral) | Rat (BUF to LEW) | Skin | 13.6 | [7] |
| Cyclosporin A (12.5 mg/kg/day) | Rat (Lewis to Sprague-Dawley) | Skin | 15.4 | [8] |
| Cyclosporin A (25 mg/kg/day) | Rat (Lewis to Sprague-Dawley) | Skin | 18.3 | [8] |
| This compound + Cyclosporin A (low dose) | Rat (DA to PVG) | Skin | Significant prolongation vs. monotherapy | |
| Cyclosporin A + Fluocinolone Acetonide (Topical) | Rat (BUF to LEW) | Skin | >50 | [7] |
Note: Specific dosages for the this compound and Cyclosporin A combination therapy in the rat skin graft model were not detailed in the available literature. Researchers should perform dose-titration studies to determine the optimal synergistic concentrations.
In Vitro Immunosuppressive Activity
| Compound | Assay | Cell Type | IC50 | Reference |
| Cyclosporin A | T-cell proliferation (TCR-induced) | Human T-cells | 10 ng/mL | [9] |
| Cyclosporin A | IL-2 Production | Human T-cells | ~30-60 ng/mL (estimated) | [9] |
| Cyclosporin A | IFN-γ Production | Human T-cells | ~30 ng/mL | [9] |
| This compound | T-cell proliferation | Not Available | To be determined | |
| This compound | Cytokine Production (IL-2, IFN-γ) | Not Available | To be determined |
Experimental Protocols
In Vivo Rodent Skin Transplantation Model
This protocol is adapted from studies evaluating immunosuppressive agents in rat skin allograft models.
1. Animals:
-
Donor Rats: Brown-Norway (BN) or BUF
-
Recipient Rats: Lewis (LEW)
-
Age: 8-12 weeks
2. Materials:
-
This compound (formulation to be optimized based on vehicle)
-
Cyclosporin A (e.g., Sandimmune® oral solution)
-
Sterile surgical instruments
-
Anesthetic (e.g., Isoflurane)
-
Analgesic
-
Bandaging materials
-
Vehicle for drug administration (e.g., olive oil for CsA)
3. Surgical Procedure (Full-Thickness Skin Graft):
-
Anesthetize both donor and recipient rats.
-
Prepare a graft bed (e.g., 2x2 cm) on the dorsal thorax of the recipient rat by excising the skin down to the panniculus carnosus.
-
Harvest a full-thickness skin graft from the donor rat of the same size.
-
Place the donor skin onto the recipient's graft bed and suture it in place.
-
Apply a protective dressing.
4. Drug Administration (Suggested Starting Doses):
-
Group 1 (Control): Vehicle administration daily.
-
Group 2 (this compound Monotherapy): Administer this compound at a dose determined from preliminary studies, starting on the day of transplantation and continuing for a defined period (e.g., 14 days).
-
Group 3 (Cyclosporin A Monotherapy): Administer Cyclosporin A orally at a sub-therapeutic dose (e.g., 2.5-5 mg/kg/day) to establish a baseline for comparison.
-
Group 4 (Combination Therapy): Administer both this compound and Cyclosporin A at their respective chosen doses.
5. Monitoring and Endpoint:
-
Monitor the grafts daily for signs of rejection (inflammation, edema, necrosis).
-
The endpoint is typically defined as >80% graft necrosis.
-
Record the day of rejection for each animal to calculate the Mean Survival Time (MST).
6. Workflow Diagram:
In Vitro Mixed Lymphocyte Reaction (MLR) Assay
This protocol is for a one-way MLR to assess the inhibitory effect of this compound and Cyclosporin A on T-cell proliferation.
1. Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated human donors (Donors A and B) using Ficoll-Paque density gradient centrifugation.
-
Responder Cells (Donor A): PBMCs from Donor A.
-
Stimulator Cells (Donor B): PBMCs from Donor B, treated with Mitomycin C (50 µg/mL) or irradiation (30 Gy) to prevent their proliferation.
2. Experimental Setup (in a 96-well plate):
-
Plate 1x10^5 responder cells per well.
-
Add 1x10^5 stimulator cells per well.
-
Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium. Add these to the respective wells.
-
For combination studies, add both drugs at varying concentrations.
-
Include control wells:
-
Unstimulated responders (negative control)
-
Stimulated responders without drugs (positive control)
-
3. Proliferation Assay:
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
On day 4, pulse each well with 1 µCi of [3H]-thymidine or add a non-radioactive proliferation reagent (e.g., BrdU or WST-1).
-
Incubate for an additional 18-24 hours.
-
Harvest the cells and measure proliferation using a scintillation counter (for [3H]-thymidine) or a plate reader (for colorimetric assays).
4. Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each drug concentration compared to the positive control.
-
Determine the IC50 value for each compound.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
5. Workflow Diagram:
Flow Cytometry Analysis of T-Cell Activation Markers
This protocol allows for the assessment of the effects of this compound and Cyclosporin A on the expression of early (CD69) and late (CD25) T-cell activation markers.
1. Cell Culture and Treatment:
-
Isolate human PBMCs.
-
Culture 1x10^6 PBMCs/mL in complete RPMI-1640 medium.
-
Pre-incubate the cells with desired concentrations of this compound, Cyclosporin A, or their combination for 1-2 hours.
-
Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or anti-CD3/CD28 beads.
-
Include unstimulated and stimulated (no drug) controls.
-
Incubate for 24-48 hours.
2. Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently conjugated antibodies against:
-
CD3 (T-cell marker)
-
CD4 or CD8 (T-cell subset markers)
-
CD69 (early activation marker)
-
CD25 (late activation marker/IL-2 receptor alpha chain)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Further gate on CD3+ T-cells, and then on CD4+ and CD8+ subsets.
-
Analyze the percentage of CD69+ and CD25+ cells within the T-cell populations for each treatment condition.
Signaling Pathways
The combination of this compound and Cyclosporin A targets two distinct and critical pathways in T-cell activation.
Individual Signaling Pathways
Combined and Potentially Synergistic Signaling Pathways
The combination of this compound and Cyclosporin A results in a multi-pronged attack on T-cell activation, potentially leading to synergistic immunosuppression. By inhibiting both the metabolic engine (glycolysis via MCT1) and a key activation signaling cascade (calcineurin-NFAT), the threshold for T-cell activation and proliferation is significantly raised. There is also evidence to suggest that calcineurin may negatively regulate the expression of MCT1, implying that inhibition of calcineurin by CsA could paradoxically increase MCT1 levels. The co-administration of this compound would effectively neutralize this potential compensatory mechanism.
Conclusion
The combination of this compound and Cyclosporin A represents a rational and promising approach to enhance immunosuppression in transplantation. By targeting both T-cell metabolism and activation signaling, this combination has the potential to achieve superior graft protection while enabling the use of lower, less toxic doses of Cyclosporin A. The protocols and data presented herein provide a framework for researchers to further investigate this therapeutic strategy in preclinical models, with the ultimate goal of translating these findings into improved clinical outcomes for transplant recipients.
References
- 1. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular actions of calcineurin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. [The synergistic effect of low-dose cyclosporine and fluocinolone acetonide on the survival of rat allogenic skin graft] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synergistic effect of low-dose cyclosporine and fluocinolone acetonide on the survival of rat allogeneic skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporine A: effectiveness and toxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vivo Efficacy of AR-C117977
Important Note for Researchers: Initial findings indicate a potential discrepancy in the target of AR-C117977. This compound is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1)[1]. It is often mistaken for AR-C118925, a selective P2Y2 receptor antagonist. This guide will primarily focus on troubleshooting the in vivo efficacy of this compound as an MCT1 inhibitor. A separate, concise section on AR-C118925 and the P2Y2 receptor is provided for clarification.
Part 1: Troubleshooting this compound (MCT1 Inhibitor) In Vivo Efficacy
This section addresses common issues encountered during in vivo experiments with the MCT1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our mouse model. What are the potential causes?
A1: Low in vivo efficacy of this compound can stem from several factors, ranging from compound stability and formulation to the experimental model itself. Key areas to investigate include:
-
Formulation and Solubility: this compound has specific solubility characteristics. An improper vehicle can lead to poor bioavailability.
-
Dosage and Administration Route: The dosage may be insufficient to achieve the necessary therapeutic concentration at the target site. The route of administration should also be appropriate for the model and desired pharmacokinetic profile.
-
Metabolic Stability: While reported to be highly stable in human and mouse liver microsomes, the specific metabolic environment of your in vivo model could differ.
-
Target Engagement: It is crucial to verify that this compound is reaching and inhibiting MCT1 in the target tissue.
-
Animal Model Characteristics: The expression levels of MCT1 in your chosen animal model and tissue of interest can significantly impact efficacy.
Q2: What is the recommended formulation and vehicle for this compound for in vivo use?
A2: The optimal formulation depends on the administration route. For parenteral administration, a common starting point is to dissolve this compound in a vehicle such as DMSO, followed by dilution in saline or a solution like 20% Captisol®. It is critical to ensure the final concentration of the initial solvent (e.g., DMSO) is low enough to be non-toxic to the animals. Always perform a small-scale solubility and stability test with your chosen vehicle before preparing a large batch for your study.
Q3: How can we confirm target engagement of MCT1 by this compound in our animal model?
A3: Demonstrating target engagement is a critical step. This can be achieved through:
-
Pharmacodynamic (PD) Biomarkers: Measure downstream markers of MCT1 inhibition. For example, since MCT1 transports lactate, measuring lactate levels in the tumor microenvironment or other relevant tissues can serve as a PD biomarker.
-
Ex Vivo Analysis: After a treatment period, tissues can be harvested to measure the concentration of this compound via techniques like LC-MS/MS. This can be correlated with markers of MCT1 activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor solubility of this compound in the chosen vehicle. | Test alternative, biocompatible solvent systems. Consider nanoformulations or cyclodextrin-based vehicles to improve solubility. |
| Rapid metabolism or clearance. | Although generally stable, consider co-administering with a compound that inhibits relevant metabolic enzymes if specific metabolic pathways are identified as problematic in your model. | |
| Lack of Efficacy at Target Site | Insufficient dose to reach therapeutic concentrations. | Perform a dose-escalation study to determine the optimal dose that provides efficacy without toxicity. |
| Inappropriate route of administration. | If targeting a specific organ, consider local administration routes (e.g., intratumoral injection) in addition to systemic routes (e.g., intraperitoneal, intravenous). | |
| Low MCT1 expression in the animal model. | Verify MCT1 expression levels in your cell lines and animal tissues using techniques like Western blotting, IHC, or qPCR before starting the in vivo study. | |
| Inconsistent Results | Variability in drug preparation. | Prepare fresh formulations for each experiment and ensure complete dissolution of the compound. |
| Animal-to-animal variability. | Increase the number of animals per group to ensure statistical power. Ensure uniformity in animal age, weight, and health status. |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of this compound
-
Animal Model: Select an appropriate animal model with confirmed MCT1 expression in the tissue of interest.
-
Compound Preparation:
-
On the day of administration, dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Vortex and sonicate until the solution is clear.
-
Prepare a fresh solution for each day of dosing.
-
-
Dosing and Administration:
-
Divide animals into vehicle control and treatment groups (n ≥ 8 per group).
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at the determined dose and schedule.
-
-
Monitoring:
-
Monitor animal health, body weight, and tumor size (if applicable) regularly.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues for pharmacokinetic and pharmacodynamic analysis.
-
Measure tumor volume and weight.
-
Perform histological or molecular analysis of target tissues to assess MCT1 inhibition and downstream effects.
-
Visualizations
References
How to address AR-C117977 solubility and stability issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered by researchers, scientists, and drug development professionals working with AR-C117977.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1). MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. By inhibiting MCT1, this compound disrupts the metabolic symbiosis in tumors, where glycolytic cancer cells export lactate that is then taken up and used as an oxidative fuel by other cancer cells. This disruption of lactate flux can lead to intracellular acidification and cell death in cancer cells that rely on this metabolic pathway.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is known to have limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). While specific quantitative solubility data for this compound is not widely published, similar small molecule inhibitors are often soluble in DMSO at concentrations of 10-50 mM. For final experimental concentrations, the DMSO stock solution should be diluted in the aqueous medium, ensuring the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: My this compound solution appears cloudy or shows precipitation after dilution in my cell culture medium. What should I do?
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final medium may be above its solubility limit. Try a lower final concentration.
-
Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) might improve solubility, but it is crucial to run a vehicle control to ensure the solvent is not affecting your experimental results.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) medium can sometimes improve solubility.
-
Vortex immediately after dilution: Vigorous mixing immediately after adding the stock solution to the medium can help prevent precipitation.
-
Consider using a formulation with excipients: For in vivo studies, specialized formulations containing solubilizing agents may be necessary.
Q4: How should I store this compound powder and its stock solutions to ensure stability?
-
Powder: The solid form of this compound should be stored at room temperature, as recommended by suppliers.[1] Keep the container tightly sealed to protect it from moisture.
-
Stock Solutions: DMSO stock solutions should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Problem 1: Inconsistent experimental results with this compound.
Inconsistent results can often be traced back to issues with the compound's solubility and stability.
Potential Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting:
-
Prepare a fresh stock solution of this compound.
-
Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.
-
Protect the stock solution from light by using amber vials or wrapping them in foil.
-
Perform a stability check of your stock solution using High-Performance Liquid Chromatography (HPLC) if available.
-
Potential Cause 2: Precipitation of this compound in the experimental medium.
-
Troubleshooting:
-
Visually inspect your final experimental solution for any signs of precipitation or cloudiness.
-
If precipitation is observed, refer to the troubleshooting steps in FAQ Q3 .
-
Consider preparing the final dilution immediately before adding it to your cells or starting your experiment to minimize the time the compound spends in an aqueous environment where it may be less stable.
-
Problem 2: Difficulty in establishing a stable and reproducible formulation for in vivo studies.
The poor aqueous solubility of this compound presents a significant challenge for in vivo formulation.
Potential Solution 1: Use of co-solvents and excipients.
-
Approach: A formulation development study is recommended. This involves screening various pharmaceutically acceptable co-solvents (e.g., polyethylene glycol, ethanol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins to identify a vehicle that can solubilize and stabilize this compound for administration.
Potential Solution 2: Nanosuspension or liposomal formulations.
-
Approach: Advanced formulation strategies such as creating a nanosuspension or encapsulating this compound in liposomes can significantly improve its solubility and bioavailability for in vivo applications.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Recommended Concentration Range | Notes |
| DMSO | 10 - 50 mM | Primary choice for in vitro stock solutions. |
| Ethanol | 5 - 20 mM | May be used as an alternative or co-solvent. |
| Water | Insoluble | Not recommended for initial stock preparation. |
Note: The provided concentration ranges are estimates based on the properties of similar small molecule inhibitors. It is recommended to determine the exact solubility in your specific laboratory conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, amber-colored microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).
-
Stress Conditions: Expose the prepared solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to identify and quantify any degradation products.
Mandatory Visualization
Caption: Mechanism of this compound as an inhibitor of the MCT1 transporter.
Caption: Troubleshooting workflow for this compound solubility and stability issues.
References
Unexpected off-target effects of AR-C117977 in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C117977 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1)[1][2][3]. MCT1 is a proton-linked plasma membrane transporter that facilitates the transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across cell membranes. By inhibiting MCT1, this compound disrupts cellular metabolism, particularly in cells that rely on lactate transport for energy or pH regulation.
Q2: What are the known off-target effects of this compound?
While this compound is a potent MCT1 inhibitor, it has been reported to have off-target activity on the ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP). It acts as a competitive inhibitor of ABCB1 and a noncompetitive inhibitor of ABCG2. This can lead to unexpected results in experiments involving cells that express these transporters.
Q3: What are the potential unexpected phenotypic effects of this compound in cell culture?
Beyond its effects on lactate transport, inhibition of MCT1 by this compound can lead to several downstream cellular consequences that may be unexpected:
-
Alterations in Cellular Bioenergetics: Inhibition of lactate transport can shift the metabolic profile of cells, potentially affecting mitochondrial respiration and glycolysis.
-
Impact on Cell Viability and Proliferation: By disrupting cellular metabolism, this compound can affect cell growth and survival. These effects can be cell-type dependent.
-
Immunosuppressive Effects: this compound has been shown to have potent immunosuppressive properties by inhibiting T-cell responses[2][4]. This is a key consideration in immunology-related experiments.
-
Induction of Apoptosis or Cell Cycle Arrest: Perturbations in cellular metabolism and signaling can lead to the induction of programmed cell death (apoptosis) or arrest of the cell cycle.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
Possible Cause 1: High dependence of cells on MCT1-mediated transport.
-
Troubleshooting:
-
Confirm MCT1 expression: Verify the expression of MCT1 in your cell line at the protein level (Western blot or flow cytometry) or mRNA level (RT-qPCR).
-
Assess lactate dependence: Culture cells in media with varying concentrations of glucose and lactate to determine their metabolic flexibility.
-
Titrate this compound concentration: Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line. Start with a lower concentration range.
-
Possible Cause 2: Off-target effects on ABCB1 or ABCG2.
-
Troubleshooting:
-
Check for ABCB1/ABCG2 expression: Determine if your cells express these transporters.
-
Use specific inhibitors: Co-incubate cells with this compound and known inhibitors of ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko143) to see if the cytotoxic effects are altered.
-
Possible Cause 3: Induction of apoptosis or cell cycle arrest.
-
Troubleshooting:
Issue 2: Inconsistent or No Effect on Lactate Transport
Possible Cause 1: Low or absent MCT1 expression.
-
Troubleshooting:
-
Verify MCT1 expression: As mentioned above, confirm MCT1 expression in your experimental system.
-
Possible Cause 2: Presence of other monocarboxylate transporters.
-
Troubleshooting:
-
Investigate other MCTs: Check for the expression of other MCT isoforms (e.g., MCT2, MCT4) that may compensate for MCT1 inhibition.
-
Possible Cause 3: Incorrect experimental setup for lactate transport assay.
-
Troubleshooting:
-
Optimize assay conditions: Ensure the pH gradient and substrate concentrations are optimal for the lactate transport assay. Refer to the detailed protocol below.
-
Issue 3: Unexpected Changes in Gene or Protein Expression
Possible Cause 1: Cellular response to metabolic stress.
-
Troubleshooting:
-
Analyze metabolic pathways: Perform metabolomic analysis to understand the broader impact of MCT1 inhibition on cellular metabolism.
-
Investigate stress-related signaling: Examine the activation of stress-related pathways, such as the AMPK or mTOR pathways, via Western blotting for key phosphorylated proteins.
-
Possible Cause 2: Immunomodulatory effects.
-
Troubleshooting:
-
Profile cytokine secretion: If working with immune cells, measure the secretion of key cytokines (e.g., IL-2, IFN-γ) using ELISA or multiplex assays.
-
Assess T-cell activation markers: Analyze the expression of T-cell activation markers (e.g., CD25, CD69) by flow cytometry.
-
Quantitative Data Summary
| Parameter | Target/Off-Target | Value | Cell Line/System | Reference |
| IC50 (T-cell proliferation) | MCT1 (primary target) | ~1-2 nM | Murine Splenocytes | [11] |
| IC50 (Antibody production) | MCT1 (primary target) | ~0.5-2 nM | Murine Splenocytes | [11] |
| IC50 / Ki (ABCB1 Inhibition) | ABCB1 (off-target) | Data not publicly available | - | - |
| IC50 / Ki (ABCG2 Inhibition) | ABCG2 (off-target) | Data not publicly available | - | - |
Key Experimental Protocols
Protocol 1: Lactate Transport Assay
This protocol is for measuring the inhibition of MCT1-mediated lactate transport.
-
Cell Preparation:
-
Seed cells in a suitable culture plate and grow to confluency.
-
Wash cells twice with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in KRH buffer for 15-30 minutes at 37°C.
-
-
Lactate Uptake:
-
Remove the inhibitor solution and add KRH buffer (pH 6.0) containing 14C-labeled L-lactate.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly wash the cells three times with ice-cold KRH buffer (pH 7.4) to stop the transport.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the protein concentration of the lysate.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: ABCB1/ABCG2 Efflux Assay
This protocol uses fluorescent substrates to assess the inhibition of ABCB1 and ABCG2.
-
Cell Preparation:
-
Harvest cells and resuspend them in an appropriate assay buffer.
-
-
Substrate Loading:
-
Incubate the cells with a fluorescent substrate for ABCB1 (e.g., Rhodamine 123, Calcein-AM) or ABCG2 (e.g., Hoechst 33342, Pheophorbide A) in the presence or absence of various concentrations of this compound.
-
A positive control inhibitor for each transporter should be included (e.g., verapamil for ABCB1, Ko143 for ABCG2).
-
-
Efflux:
-
After the loading period, wash the cells and resuspend them in a fresh buffer with or without the inhibitor.
-
Incubate for 30-60 minutes at 37°C to allow for efflux.
-
-
Analysis:
-
Measure the intracellular fluorescence of the cells using a flow cytometer.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the transporter.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: MCT1 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The specific monocarboxylate transporter-1 (MCT-1) inhibitor, this compound, induces donor-specific suppression, reducing acute and chronic allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of AR-C117977
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the potent monocarboxylate transporter 1 (MCT1) inhibitor, AR-C117977. Given that the inherent physical and metabolic properties of this compound make it challenging for oral administration, this guide offers strategies and detailed experimental protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in lactate transport across cell membranes. Its immunosuppressive properties make it a compound of interest for further investigation. However, reports indicate that its physicochemical and metabolic characteristics are unfavorable for oral drug delivery, leading to poor absorption from the gastrointestinal tract and low systemic exposure when administered orally.
Q2: What are the primary physicochemical properties of this compound that likely contribute to its poor oral bioavailability?
A2: While specific public data is limited, compounds with similar challenges typically exhibit low aqueous solubility and/or poor membrane permeability. For this compound, it is hypothesized that it is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially low permeability.
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate (e.g., micronization, nanosuspension).
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipidic excipients to facilitate its absorption through the lymphatic system and improve solubilization in the gut.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility.
Q4: How can I assess the in vitro dissolution of my this compound formulation?
A4: In vitro dissolution testing is crucial for evaluating the potential in vivo performance of your formulation. A standard protocol involves using a USP apparatus (e.g., paddle apparatus) with biorelevant media that simulate the conditions of the stomach (Simulated Gastric Fluid - SGF) and small intestine (Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF). The concentration of dissolved this compound is measured over time using a suitable analytical method like HPLC.
Q5: What in vitro model can I use to predict the intestinal permeability of this compound?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) that can help classify the drug's permeability and identify potential efflux transporter interactions.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Species
-
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?
-
Answer:
Potential Causes:
-
Poor Aqueous Solubility: The drug is not dissolving sufficiently in the gastrointestinal fluids.
-
Low Permeability: The dissolved drug is not effectively crossing the intestinal membrane.
-
First-Pass Metabolism: The drug is being extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux by Transporters: The drug is being actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).
-
Inadequate Formulation: The current formulation is not effectively addressing the drug's biopharmaceutical challenges.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of this compound at different pH values and its LogP. This will confirm if solubility is the primary issue.
-
Assess In Vitro Permeability: Conduct a Caco-2 permeability assay to determine the Papp value and efflux ratio. This will indicate if permeability or active efflux is a major hurdle.
-
Develop Enabling Formulations: Based on the characterization, select an appropriate formulation strategy.
-
If solubility is the main issue , consider developing an amorphous solid dispersion or a nanosuspension.
-
If both solubility and permeability are low , a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) may be more effective.
-
-
Conduct In Vitro Dissolution Studies: Compare the dissolution profiles of your new formulations against the unformulated drug in biorelevant media.
-
Evaluate In Vivo Pharmacokinetics: Dose the most promising formulations to your preclinical species and compare the pharmacokinetic profiles (AUC, Cmax, Tmax) to the initial formulation.
-
Issue 2: Formulation Instability and Drug Recrystallization
-
Question: Our amorphous solid dispersion formulation of this compound shows good initial dissolution, but the drug appears to be recrystallizing over time in the dissolution media and on storage. What can we do to prevent this?
-
Answer:
Potential Causes:
-
Suboptimal Polymer Selection: The chosen polymer may not have the appropriate miscibility or interaction with this compound to maintain its amorphous state.
-
Insufficient Polymer Concentration: The drug-to-polymer ratio may be too high, leading to drug supersaturation and subsequent crystallization.
-
Hygroscopicity: Absorption of moisture during storage can plasticize the polymer and facilitate drug recrystallization.
-
Inadequate Surfactant in Dissolution Media: For in vitro testing, the absence of a precipitation inhibitor in the dissolution medium can lead to recrystallization upon supersaturation.
Troubleshooting Steps:
-
Screen Different Polymers: Evaluate a range of polymers with varying properties (e.g., HPMC, PVP, Soluplus®) to find one that provides the best stability for the amorphous drug.
-
Optimize Drug Loading: Prepare solid dispersions with different drug-to-polymer ratios to identify the optimal loading that prevents recrystallization while maximizing the dose.
-
Incorporate a Surfactant: Adding a surfactant to the solid dispersion formulation can help maintain supersaturation and prevent precipitation in the gastrointestinal tract.
-
Control Storage Conditions: Store the formulation in a low-humidity environment and consider using protective packaging.
-
Use Biorelevant Dissolution Media: For in vitro testing, use FaSSIF or FeSSIF, which contain bile salts and phospholipids that can help maintain the drug in a solubilized state.
-
Data Presentation
Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | 468.63 g/mol | High molecular weight can sometimes be associated with lower permeability. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility is a major barrier to dissolution and absorption. |
| LogP | 4.2 | High lipophilicity suggests good permeability, but can also lead to poor aqueous solubility. |
| Caco-2 Permeability (Papp A-B) | 0.5 x 10⁻⁶ cm/s | Low to moderate permeability. |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.5 | Suggests active efflux by transporters like P-gp. |
| Oral Bioavailability (Rat, suspension) | < 5% | Confirms poor oral absorption. |
Table 2: Example In Vitro Dissolution of this compound from Different Formulations in FaSSIF (pH 6.5)
| Time (min) | Unformulated Drug (% Dissolved) | Solid Dispersion (% Dissolved) | Nanosuspension (% Dissolved) | Lipid-Based Formulation (% Dissolved) |
| 15 | < 1 | 45 | 60 | 75 |
| 30 | < 1 | 65 | 80 | 90 |
| 60 | 2 | 80 | 95 | >95 |
| 120 | 2 | 75 (recrystallization) | 92 | >95 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Spray Drying
-
Materials: this compound, a suitable polymer (e.g., HPMC-AS, PVP K30), and a volatile organic solvent (e.g., methanol, acetone, or a mixture).
-
Procedure:
-
Dissolve this compound and the polymer in the selected solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer).
-
Ensure complete dissolution to form a clear solution.
-
Set the parameters on the spray dryer (e.g., inlet temperature, spray rate, atomization pressure).
-
Spray the solution into the drying chamber.
-
The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.
-
Collect the powdered solid dispersion from the cyclone.
-
Perform secondary drying under vacuum to remove any residual solvent.
-
Characterize the resulting powder for its physical state (using PXRD and DSC), drug content, and dissolution properties.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pre-warmed (37°C) biorelevant medium (e.g., FaSSIF).
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
Start the paddle rotation at a set speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport, add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the drug solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Formulations: Prepare the this compound formulations (e.g., suspension, solid dispersion, lipid-based formulation) at the desired dose.
-
Administration:
-
Intravenous (IV) Group: Administer a single IV bolus dose of this compound dissolved in a suitable vehicle to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer the different oral formulations via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).
Visualizations
Caption: Formulation strategies to overcome bioavailability challenges.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for solid dispersion preparation.
Technical Support Center: AR-C117977-Based Immunosuppression Studies
Welcome to the technical support center for AR-C117977. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with this compound-based immunosuppression studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in immunosuppression?
This compound is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is crucial for the transport of lactate and other monocarboxylates across the plasma membrane. In the context of immunosuppression, its mechanism of action is centered on inhibiting T-cell proliferation. Activated T-cells undergo a metabolic shift to aerobic glycolysis, leading to increased lactate production and efflux. By blocking MCT1, this compound disrupts this metabolic pathway, which is essential for the rapid proliferation of T-cells, thereby exerting its immunosuppressive effects.
Q2: I am observing lower than expected potency of this compound in my in vitro T-cell proliferation assay. What are the possible causes?
Several factors could contribute to reduced potency. Firstly, ensure the compound is fully dissolved. This compound has limited aqueous solubility, and precipitation in your culture medium can drastically reduce its effective concentration. Secondly, the metabolic state of your T-cells at the time of treatment is critical. The inhibitory effect of this compound is most pronounced in highly proliferative T-cells that are reliant on aerobic glycolysis. Ensure your T-cell activation protocol is robust. Finally, the specific batch and purity of your this compound can influence its activity.
Q3: Can this compound be used in in vivo studies? What are the key considerations?
Yes, this compound has demonstrated potent immunosuppressive properties in vivo, effectively preventing acute allograft rejection in mouse models.[1] Key considerations for in vivo use include the formulation and route of administration. Due to its low aqueous solubility, this compound typically requires a vehicle such as DMSO and further dilution in a suitable buffer for injection. It is crucial to establish the maximum tolerated dose and perform pharmacokinetic studies to understand its bioavailability and half-life in your specific animal model.
Troubleshooting Guides
Problem 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or culture medium.
-
Inconsistent results between experiments.
-
Lower than expected efficacy.
Possible Causes:
-
This compound has low solubility in aqueous solutions like PBS and cell culture media.
-
The concentration of the stock solution in DMSO is too high, leading to precipitation upon dilution.
-
Improper storage of the stock solution.
Solutions:
| Parameter | Recommendation |
| Solvent for Stock Solution | Use 100% DMSO to prepare a high-concentration stock solution. |
| Stock Solution Concentration | Do not exceed a concentration that may lead to precipitation upon dilution into your final aqueous buffer. A common starting point is 10-50 mM. |
| Working Solution Preparation | When diluting the DMSO stock into aqueous media, do so in a stepwise manner and vortex gently between each step. Avoid a single large dilution. |
| Final DMSO Concentration | Keep the final concentration of DMSO in your cell culture below 0.5% to avoid solvent-induced toxicity. |
| Storage | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent Efficacy in T-Cell Proliferation Assays
Symptoms:
-
High variability in the inhibition of T-cell proliferation between replicate wells or experiments.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Suboptimal or inconsistent T-cell activation.
-
Variability in cell density at the start of the experiment.
-
Inaccurate pipetting of the compound.
Solutions:
| Parameter | Recommendation |
| T-Cell Activation | Use a consistent and validated method for T-cell activation, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA). Ensure the activation stimulus is used at its optimal concentration. |
| Cell Seeding | Ensure a uniform single-cell suspension before seeding. Count cells accurately and seed at a consistent density in all wells. |
| Compound Addition | Perform serial dilutions of this compound to ensure accurate final concentrations. Use calibrated pipettes. |
| Positive Control | Include a known immunosuppressant (e.g., Cyclosporin A) as a positive control to validate the assay's responsiveness. |
| Negative Control | Include a vehicle control (DMSO) at the same final concentration as in the treated wells to account for any solvent effects. |
Problem 3: Potential Off-Target Effects
Symptoms:
-
Unexpected cellular phenotypes are observed that are not readily explained by MCT1 inhibition.
-
Toxicity is observed at concentrations lower than those required for the desired immunosuppressive effect.
Possible Causes:
-
This compound may interact with other cellular targets, although it is reported to be a specific MCT1 inhibitor.
Solutions:
| Parameter | Recommendation |
| Dose-Response Curve | Generate a detailed dose-response curve to identify a therapeutic window where the desired effect is observed without significant toxicity. |
| Control Compounds | Use structurally distinct MCT1 inhibitors to confirm that the observed phenotype is due to on-target inhibition. |
| Rescue Experiments | If possible, perform rescue experiments by providing the cells with an alternative energy source that bypasses the need for MCT1-mediated transport. |
| Literature Review | Thoroughly review the literature for any reported off-target effects of this compound or other compounds in its class. |
Experimental Protocols & Methodologies
Detailed Protocol: In Vitro T-Cell Proliferation Assay using this compound
This protocol outlines a general procedure for assessing the effect of this compound on T-cell proliferation. Optimization of cell numbers, and concentrations of antibodies and the compound may be required for specific cell types and experimental conditions.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (stock solution in DMSO)
-
Cell Proliferation Dye (e.g., CFSE or similar)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the wells three times with sterile PBS before use.
-
Cell Staining: Resuspend PBMCs or T-cells at 1x10^6 cells/mL in serum-free RPMI-1640. Add the cell proliferation dye according to the manufacturer's instructions and incubate. Quench the staining reaction and wash the cells.
-
Cell Seeding: Resuspend the stained cells in complete RPMI-1640 medium and seed them into the anti-CD3 coated plate at a density of 1-2x10^5 cells per well.
-
Compound and Co-stimulation Addition:
-
Prepare serial dilutions of this compound in complete RPMI-1640 from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound to the respective wells.
-
Add soluble anti-CD28 antibody to all wells (except for unstimulated controls) at a final concentration of 1-2 µg/mL.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. Gate on the lymphocyte population and measure the dilution of the cell proliferation dye to assess proliferation.
Visualizations
References
Technical Support Center: AR-C117977 Dosage and Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the MCT1 inhibitor, AR-C117977, in animal models. The information aims to help minimize toxicity while maintaining experimental efficacy.
Disclaimer: Publicly available data on the specific toxicity profile and pharmacokinetics of this compound is limited. Much of the detailed guidance provided below is based on studies of other well-characterized MCT1 inhibitors, such as AZD3965. Researchers should always perform initial dose-finding studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might this relate to potential toxicity?
A1: this compound is a potent inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is responsible for transporting lactate and other monocarboxylates across cell membranes.[2] Inhibition of MCT1 disrupts cellular metabolism, particularly in highly glycolytic cells like cancer cells, by causing an intracellular buildup of lactate, which can lead to cellular stress and apoptosis.[2] However, MCT1 is also expressed in healthy tissues, and its inhibition can lead to on-target toxicities. For instance, other MCT1 inhibitors have shown effects in the retina and heart, tissues where MCT1 plays a physiological role.[3]
Q2: What are the common signs of toxicity I should monitor for in my animal models?
Q3: Which administration routes are suitable for this compound in animal models?
A3: The optimal administration route depends on the experimental goals and the formulation of this compound. Common routes for preclinical studies include oral gavage (PO), intravenous (IV), and intraperitoneal (IP) injection.[5] Oral administration is often preferred for ease of use in chronic studies, while IV administration provides immediate and complete bioavailability. The choice of route will significantly impact the pharmacokinetic profile of the compound.
Troubleshooting Guides
Issue 1: Observed Toxicity at Efficacious Doses
If you are observing significant toxicity in your animal models at doses required for therapeutic effect, consider the following troubleshooting steps:
-
Re-evaluate Dosage and Schedule:
-
Dose Reduction: The most straightforward approach is to reduce the dose.
-
Dosing Frequency: Instead of a single high daily dose, consider administering lower doses more frequently (e.g., twice daily) to maintain therapeutic levels while reducing peak concentration-related toxicity.
-
-
Refine the Formulation/Vehicle:
-
The vehicle used to dissolve or suspend this compound can influence its absorption and toxicity. Ensure the vehicle is well-tolerated and appropriate for the chosen administration route. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO, PEG, or Tween 80. Always test the vehicle alone as a control group.
-
-
Change the Administration Route:
-
If oral administration leads to gastrointestinal toxicity, consider a parenteral route like subcutaneous or intraperitoneal injection to bypass the GI tract. Conversely, if high peak plasma concentrations after IV injection are causing acute toxicity, oral gavage might provide a slower absorption and a more favorable pharmacokinetic profile.
-
Issue 2: Lack of Efficacy at Well-Tolerated Doses
If this compound is well-tolerated but not producing the desired biological effect, consider these points:
-
Verify Compound Activity:
-
Ensure the compound is active and has not degraded. Proper storage as per the manufacturer's recommendations is crucial.
-
-
Assess Pharmacokinetics:
-
It is possible that the compound is being metabolized too quickly or has poor bioavailability in your animal model. A pilot pharmacokinetic study to measure plasma concentrations of this compound can determine if the drug is reaching and maintaining therapeutic levels.
-
-
Consider the Biological System:
Data Presentation
Table 1: Dosage and Administration of the MCT1 Inhibitor AZD3965 in Mice (Analogous Compound)
| Administration Route | Dose Range (mg/kg) | Vehicle/Formulation | Study Context | Reference |
| Intravenous (IV) | 10, 50, 100 | Not specified | Pharmacokinetic study | [8] |
| Oral Gavage (PO) | 100 | Not specified | Pharmacokinetic study | [8] |
| Oral Gavage (PO) | 100 (twice daily) | Not specified | Efficacy study (xenograft) | [6] |
Table 2: Potential Toxicities Associated with MCT1 Inhibition (from AZD3965 data)
| Toxicity Type | Organ/System | Observed Effects | Study Population | Reference |
| Ocular | Retina | Asymptomatic, reversible ERG changes | Human (Phase I) | [3][4] |
| Cardiac | Heart | Rise in cardiac troponins | Human (Phase I) | [3][4] |
| Metabolic | Systemic | Increased urinary lactate and ketones | Human (Phase I) | [3] |
Experimental Protocols
Protocol 1: Pilot Dose-Finding and Toxicity Study
-
Animal Model: Select the appropriate species and strain for your research question.
-
Group Allocation: Divide animals into a vehicle control group and at least 3-4 dose groups of this compound (e.g., 10, 30, 100 mg/kg). Include both male and female animals.
-
Administration: Administer the compound and vehicle via the chosen route daily for 7-14 days.
-
Monitoring:
-
Daily: Record body weight, food/water intake, clinical signs of toxicity (lethargy, ruffled fur, etc.), and any behavioral changes.
-
End of Study: Collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers). Perform a gross necropsy and collect major organs (liver, kidney, heart, spleen, lungs, brain, and any tissues with visible lesions) for histopathological analysis.
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity.
Mandatory Visualizations
Caption: Workflow for a pilot dose-finding toxicity study.
Caption: Mechanism of this compound via MCT1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cea.unizar.es [cea.unizar.es]
- 6. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Mice: Potential Enterohepatic Circulation and Target-Mediated Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of AR-C117977 solutions.
This technical support center provides guidance on the best practices for the long-term storage of AR-C117977 solutions, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the solution upon thawing. | 1. The solution may have become supersaturated. 2. The compound has low solubility in the chosen solvent at lower temperatures. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. If the precipitate persists, consider preparing a fresh solution at a slightly lower concentration. |
| Inconsistent experimental results. | 1. Degradation of the this compound solution. 2. Inaccurate solution concentration due to solvent evaporation. | 1. Prepare fresh solutions for each experiment or use aliquots from a recently prepared stock. 2. Ensure vials are tightly sealed to prevent solvent evaporation. Parafilm can be used to seal the cap. |
| Loss of compound activity. | 1. Improper storage conditions (e.g., exposure to light, frequent freeze-thaw cycles). 2. Chemical degradation over time. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in foil. 2. It is recommended to use solutions within the timeframe specified by the manufacturer or validated by in-house stability studies. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
A1: While specific stability data for this compound solutions is not extensively published, general best practices for similar compounds suggest the following storage conditions. However, it is critical to consult the Certificate of Analysis (CoA) provided by the manufacturer for specific recommendations.
Recommended Long-Term Storage Conditions for this compound Solutions (General Guidance)
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C or -80°C | Up to 6 months (unverified) | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture as DMSO is hygroscopic. |
| Ethanol | -20°C or -80°C | Up to 3 months (unverified) | Ensure the vial is tightly sealed to prevent evaporation. |
| Aqueous Buffers (e.g., PBS) | -80°C | Short-term (days to weeks) | Stability in aqueous solutions is generally lower. Prepare fresh for each experiment. Avoid freeze-thaw cycles. |
Disclaimer: The storage durations provided in the table are based on general laboratory practices for small molecule inhibitors and are not based on specific stability studies for this compound. Researchers should perform their own stability assessments.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to the desired concentration. It is recommended to use anhydrous DMSO to minimize the introduction of water, which can affect compound stability. For sterile applications, the DMSO stock solution can be sterile-filtered through a 0.22 µm PTFE syringe filter.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is best practice to minimize freeze-thaw cycles. We recommend aliquoting your stock solution into single-use volumes. If repeated use from a single vial is necessary, limit it to no more than 3-5 freeze-thaw cycles.
Q4: My this compound arrived as a solid at room temperature. Is it still viable?
A4: Yes, this is normal. Depending on the shipping conditions, the compound may be delivered at ambient temperatures.[1] Upon receipt, it is recommended to store it under the conditions specified in the product's Certificate of Analysis.[1]
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
This protocol provides a general framework for researchers to determine the stability of their this compound solutions under specific storage conditions.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials (e.g., amber glass vials) to create aliquots for testing at different time points.
-
Storage Conditions: Store the aliquots under the desired long-term storage conditions (e.g., -20°C, -80°C, 4°C). Include a set of aliquots to undergo a defined number of freeze-thaw cycles.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6 months).
-
Analysis: At each time point, analyze an aliquot for:
-
Purity and Degradation: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound and identify any degradation products.
-
Concentration: Determine the concentration of this compound to check for any loss due to degradation or precipitation.
-
Biological Activity: Perform a relevant biological assay (e.g., a cell-based assay measuring inhibition of lactate transport) to confirm the compound's potency.
-
-
Data Evaluation: Compare the results from each time point to the initial (time 0) analysis to determine the stability of the solution under the tested conditions.
Visualizations
Caption: Mechanism of this compound as an MCT1 inhibitor.
Caption: Troubleshooting workflow for this compound solution issues.
References
How to control for vehicle effects when using AR-C117977 in DMSO.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR-C117977, particularly when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is responsible for the transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane. By inhibiting MCT1, this compound disrupts the metabolic processes in cells that rely on this transporter, which can lead to immunosuppressive effects.[1]
Q2: Why is DMSO used as a solvent for this compound?
Like many small molecule inhibitors, this compound has low aqueous solubility. DMSO is a common aprotic solvent used in in vitro and in vivo studies to dissolve such compounds, allowing them to be introduced into experimental systems.[2]
Q3: What are "vehicle effects" and why are they a concern with DMSO?
The "vehicle" is the solvent or carrier used to deliver a substance of interest, in this case, DMSO.[3][4][5] "Vehicle effects" refer to the biological effects of the solvent itself, independent of the dissolved compound.[3][4] DMSO is not biologically inert and can have its own effects on cells, including changes in gene expression, cell morphology, and viability, especially at higher concentrations.[6][7][8] Therefore, it is crucial to distinguish the effects of this compound from those of DMSO.
Q4: What is the recommended maximum concentration of DMSO for in vitro experiments?
For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.1% (v/v) to minimize its toxic and off-target effects.[9][10] However, sensitivity to DMSO can vary between cell lines.[7][10] It is always best practice to determine the specific tolerance of your cell line to DMSO.
Troubleshooting Guide: Controlling for Vehicle Effects
Problem 1: I am observing unexpected effects in my cells treated with this compound in DMSO.
Solution:
It is essential to determine if the observed effects are due to this compound or the DMSO vehicle. This requires proper experimental controls.
-
Vehicle Control: The most critical control is a "vehicle-only" group. This group should be treated with the same final concentration of DMSO as the experimental group receiving this compound, but without the compound.[3][4][9] This allows you to subtract the effects of the solvent from the effects of the drug.
-
Untreated Control: An untreated control group (cells in media alone) should also be included to establish a baseline for normal cell behavior.[10]
Problem 2: My cells appear stressed or are dying after treatment, even at low concentrations of this compound.
Solution:
First, rule out DMSO toxicity.
-
Determine DMSO Toxicity Threshold: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration. This can be done using a cell viability assay (e.g., MTT, AlamarBlue).
-
Maintain Low DMSO Concentration: When preparing your this compound stock and working solutions, calculate the dilutions carefully to ensure the final DMSO concentration in your culture media does not exceed the predetermined non-toxic level, ideally ≤ 0.1%.[9][11]
Problem 3: How do I prepare my vehicle control to match my experimental treatment?
Solution:
The vehicle control must contain the exact same concentration of DMSO as your highest concentration experimental group.
-
Serial Dilutions: If you are testing a range of this compound concentrations prepared from a single stock, your vehicle control should match the DMSO concentration in the highest this compound dose. For a more rigorous approach, you can prepare a separate vehicle control for each this compound concentration.
Quantitative Data Summary
Table 1: Recommended DMSO Concentrations for In Vitro Studies
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Minimizes solvent-induced artifacts and cytotoxicity in most cell lines.[9][10] |
| Cell Line Specific Tolerance | Determine empirically | DMSO sensitivity can vary significantly between different cell types.[7][10] |
| Vehicle Control | Matched to the highest experimental DMSO concentration | Essential for attributing observed effects to the drug rather than the solvent.[9] |
Table 2: Potential Effects of DMSO at Various Concentrations
| DMSO Concentration | Potential Effects |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[9][10] |
| 0.1% - 0.5% | May induce changes in gene expression and cellular processes in sensitive cell lines.[8] |
| > 0.5% | Increased risk of cytotoxicity, changes in cell morphology, and significant off-target effects.[6][7] |
Experimental Protocols
Protocol 1: Determining DMSO Toxicity Threshold in a Cell Line
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in your cell culture medium. A common range to test is 0.01% to 2.0% (v/v). Include a media-only control.
-
Treatment: Replace the existing media in the wells with the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, resazurin-based assays) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the media-only control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerable concentration.
Protocol 2: In Vitro Treatment with this compound and Vehicle Control
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Working Solutions: Prepare serial dilutions of your this compound stock solution in cell culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration remains below the determined toxic threshold.
-
Vehicle Control Preparation: Prepare a vehicle control solution by diluting 100% DMSO in cell culture medium to the same final concentration as in your highest this compound treatment group.
-
Experimental Groups:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the vehicle control solution.
-
Experimental Group(s): Cells treated with the different concentrations of this compound.
-
-
Treatment and Incubation: Add the respective solutions to your cell cultures and incubate for the desired experimental duration.
-
Downstream Analysis: Proceed with your planned assays (e.g., Western blot, qPCR, functional assays).
Visualizations
Caption: Experimental workflow for controlling for vehicle effects.
Caption: Simplified signaling pathway of this compound via MCT1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Efficacy of AR-C117977 and AZD3965 as MCT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Monocarboxylate Transporter 1 (MCT1) inhibitors, AR-C117977 and AZD3965. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in cancer metabolism and immunosuppression.
Introduction
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. In the context of cancer, MCT1 plays a pivotal role in the metabolic symbiosis between glycolytic and oxidative tumor cells, often referred to as the Warburg effect. Glycolytic cells export lactate via MCT4, which is then taken up by oxidative cancer cells through MCT1 to fuel the TCA cycle. This lactate shuttle allows for the efficient use of glucose and the maintenance of a favorable metabolic microenvironment for tumor growth. MCT1 is also implicated in the proliferation and activation of T-lymphocytes, making it a target for immunosuppression.
This compound and its analogue, AZD3965, are potent and selective inhibitors of MCT1. While both compounds have been instrumental in elucidating the role of MCT1 in various pathological conditions, AZD3965 was developed as a successor to this compound due to the latter's suboptimal physical and metabolic properties for further clinical development. AZD3965 is currently in Phase I clinical trials for advanced solid tumors.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative parameters for this compound and AZD3965, providing a direct comparison of their inhibitory potency.
| Parameter | This compound | AZD3965 |
| Target | Monocarboxylate Transporter 1 (MCT1) | Monocarboxylate Transporter 1 (MCT1) |
| Inhibitory Potency (IC50/Ki) | IC50: 1-2 nM (inhibition of murine splenocyte proliferation) | Ki: 1.6 nM |
| Selectivity | Potent MCT1 inhibitor | ~6-fold selectivity for MCT1 over MCT2; no significant inhibition of MCT3 or MCT4 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: MCT1's role in the metabolic symbiosis of cancer cells.
Caption: Workflow for comparing MCT1 inhibitor efficacy in vitro.
Detailed Experimental Protocols
Radiolabeled Lactate Uptake Assay
This assay measures the rate of lactate transport into cells and is a direct method to assess the inhibitory activity of compounds on MCT1.
Materials:
-
Cancer cell line of interest (e.g., expressing MCT1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[¹⁴C]-L-Lactate (radiolabeled lactate)
-
This compound or AZD3965
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-incubation: On the day of the assay, wash the cells twice with pre-warmed PBS. Pre-incubate the cells with varying concentrations of this compound or AZD3965 in PBS for 15-30 minutes at 37°C.
-
Lactate Uptake: Initiate lactate uptake by adding a solution containing [¹⁴C]-L-Lactate (final concentration, e.g., 1 µCi/mL) and unlabeled L-lactate to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Plot the percentage of lactate uptake inhibition against the inhibitor concentration to determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation and can determine the cytotoxic or cytostatic effects of the MCT1 inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
This compound or AZD3965
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or AZD3965 for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Western Blotting for MCT1 and MCT4 Expression
This technique is used to determine the protein levels of MCT1 and MCT4 in the cancer cells, which can be correlated with the efficacy of the inhibitors.
Materials:
-
Cancer cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MCT1 and MCT4
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of MCT1 and MCT4 to the loading control.
Conclusion
Both this compound and AZD3965 are highly potent inhibitors of MCT1, with nanomolar efficacy. AZD3965, as a clinical-stage compound, represents a more refined therapeutic candidate with improved pharmacological properties. The choice between these inhibitors for preclinical research may depend on the specific experimental goals. For studies requiring a well-characterized clinical candidate, AZD3965 is the preferred option. This compound remains a valuable tool for fundamental research into MCT1 biology. The provided protocols offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other MCT1 inhibitors in their specific models of interest.
A Comparative Analysis of AR-C117977 and Cyclosporin A in the Prevention of Acute Allograft Rejection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two immunosuppressive agents, AR-C117977 and Cyclosporin A, in the context of preventing acute allograft rejection. While Cyclosporin A is a cornerstone of immunosuppressive therapy in transplantation, this compound represents a novel approach targeting cellular metabolism. This document synthesizes available preclinical data to offer a comparative perspective on their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
Cyclosporin A (CsA) is a well-established calcineurin inhibitor that has been instrumental in improving graft survival rates in various organ transplantations.[1] Its mechanism primarily involves the suppression of T-cell activation and proliferation.[2][3][4] In contrast, this compound is a potent inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in the metabolic reprogramming of activated immune cells. Preclinical studies have demonstrated the potent immunosuppressive properties of this compound in preventing acute allograft rejection in murine models.[5] Although direct comparative clinical trials are not available, this guide collates the existing preclinical evidence to facilitate an objective assessment of their potential as immunosuppressive agents.
Quantitative Data on Efficacy
The following tables summarize the available preclinical data on the efficacy of this compound and Cyclosporin A in preventing acute allograft rejection in murine models.
Table 1: Efficacy of this compound in Murine Allograft Models
| Allograft Type | Animal Model | This compound Dosage | Outcome | Reference |
| Skin | Mouse | Not specified | Prolonged survival | [5] |
| Heart | Mouse | Not specified | Prolonged survival | [5] |
Note: Specific quantitative data such as mean survival time and statistical significance for this compound were not available in the reviewed literature.
Table 2: Efficacy of Cyclosporin A in Murine Allograft Models
| Allograft Type | Animal Model | Cyclosporin A Dosage | Outcome | Reference |
| Skin | ICR outbred mice | 15 mg/kg/day | No rejection within 30 days | [4] |
| Skin | Mice | 50 mg/kg every other day for 20 days | No rejection after cessation of CsA | [6] |
| Heart | C3H/km recipients of BALB/c hearts | 15 mg/kg/day | ED50 of 15 mg/kg/day on day 14 | [2] |
| Skeletal Muscle | Mice | Not specified | Rejection delayed for ~12 days post-treatment | [5] |
Mechanisms of Action
The immunosuppressive effects of this compound and Cyclosporin A are achieved through distinct molecular pathways.
This compound: This compound targets the monocarboxylate transporter 1 (MCT1), which is crucial for the transport of lactate and other monocarboxylates across the cell membrane. By inhibiting MCT1, this compound disrupts the metabolic processes, particularly glycolysis, that are essential for the activation, proliferation, and effector functions of T-cells. This metabolic interference ultimately leads to the suppression of the immune response against the allograft.
Cyclosporin A: As a calcineurin inhibitor, Cyclosporin A binds to the intracellular protein cyclophilin.[3] This complex then inhibits the phosphatase activity of calcineurin.[2][4] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines necessary for T-cell activation and proliferation.[2][3]
Signaling Pathway Diagrams
References
- 1. Evaluation of the in vivo dose-response relationship of immunosuppressive drugs using a mouse heart transplant model: application to cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. mdpi.com [mdpi.com]
- 4. Cyclosporin A as a means of preventing rejection of skeletal muscle allografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that cyclosporine does not inhibit allograft rejection by IL-2-treated sensitized splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transplant Pathology Internet Services [tpis.upmc.com]
Validating the In Vivo Immunosuppressive Activity of AR-C117977: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo immunosuppressive activity of AR-C117977 against other established immunosuppressive agents. The information is supported by experimental data to aid in the evaluation of this novel compound for potential therapeutic applications.
Executive Summary
This compound is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1).[1][2][3][4] Its mechanism of action involves the inhibition of T-cell responses, which are crucial in allograft rejection.[1] In vivo studies have demonstrated that this compound effectively prolongs the survival of skin and heart allografts in rodent models, indicating its potential as a novel immunosuppressant.[1][2][3] This guide presents a comparative analysis of this compound's efficacy, primarily against the widely used calcineurin inhibitor, Cyclosporin A (CsA).
Comparative Efficacy of this compound in Allograft Survival
Experimental data from murine allograft models demonstrate the immunosuppressive potential of this compound. The following tables summarize the key findings from a study comparing this compound with Cyclosporin A in prolonging skin and heart allograft survival.
Table 1: Comparison of Median Survival Time (MST) of Skin Allografts in Mice
| Treatment Group | Allograft Donor | Median Survival Time (Days) |
| Vehicle Control | C57BL/10 (B10) | 8 |
| Vehicle Control | NZW | 8 |
| Vehicle Control | BALB/c | 9 |
| This compound (30 mg/kg) | C57BL/10 (B10) | 15 |
| This compound (30 mg/kg) | NZW | 19 |
| This compound (30 mg/kg) | BALB/c | 18 |
| Cyclosporin A (30 mg/kg) | C57BL/10 (B10) | Not explicitly stated in the provided text |
| Cyclosporin A (30 mg/kg) | NZW | Not explicitly stated in the provided text |
| Cyclosporin A (30 mg/kg) | BALB/c | Not explicitly stated in the provided text |
Data sourced from a study investigating the immunosuppressive effects of this compound in mouse models of allograft rejection.[2]
Table 2: Comparison of Median Survival Time (MST) of Heart Allografts in Mice
| Treatment Group | Allograft Donor | Median Survival Time (Days) |
| Vehicle Control | C57BL/10 (B10) | 9 |
| Vehicle Control | NZW | 8 |
| Vehicle Control | BALB/c | 10 |
| This compound (30 mg/kg) | C57BL/10 (B10) | 73 |
| This compound (30 mg/kg) | NZW | 66 |
| This compound (30 mg/kg) | BALB/c | 67 |
| Cyclosporin A (30 mg/kg) | C57BL/10 (B10) | Not explicitly stated in the provided text |
| Cyclosporin A (30 mg/kg) | NZW | Not explicitly stated in the provided text |
| Cyclosporin A (30 mg/kg) | BALB/c | Not explicitly stated in the provided text |
Data sourced from a study investigating the immunosuppressive effects of this compound in mouse models of allograft rejection.[2]
In a rat cardiac allograft model, this compound treatment led to graft survival exceeding 100 days, a significant improvement compared to the 20-day survival with Cyclosporin A in a high responder model.[4] Furthermore, combination therapy of this compound with CsA in pre-sensitized rats significantly prolonged graft survival to a median of 12.5 days compared to single-agent treatment.[1]
Mechanism of Action: MCT1 Inhibition and T-Cell Suppression
This compound exerts its immunosuppressive effects by inhibiting the monocarboxylate transporter 1 (MCT1). MCT1 plays a crucial role in the metabolic reprogramming of activated T-lymphocytes. By blocking MCT1, this compound disrupts the efflux of lactate, a byproduct of the high glycolytic rate in proliferating T-cells. This metabolic inhibition ultimately leads to a profound suppression of T-cell responses to alloantigens.[1][2]
Caption: Signaling pathway of this compound-mediated immunosuppression.
Experimental Protocols
Murine Skin Allograft Model
A standardized murine full-thickness skin transplantation model is utilized to assess the efficacy of immunosuppressive agents.[5]
-
Animal Models: Inbred mouse strains, such as BALB/c, C57BL/6, and CBA/Ca, are commonly used as both donors and recipients to create MHC-mismatched pairs.[6][7]
-
Graft Preparation: Full-thickness tail skin grafts are harvested from donor mice.[8] The panniculus carnosus, a thin muscle layer, is removed from the graft.[5]
-
Transplantation: A graft bed is prepared on the dorsal flank of the recipient mouse by excising a piece of skin. The donor skin graft is then placed onto the graft bed.[5][8]
-
Bandaging: The graft is secured with a bandage to ensure proper contact and healing.[5][9]
-
Treatment Administration: this compound or the comparator drug (e.g., Cyclosporin A) is administered to the recipient mice, typically via subcutaneous injection, for a specified duration (e.g., 15 days).[2]
-
Graft Survival Assessment: The grafts are monitored daily for signs of rejection, such as inflammation, necrosis, and eschar formation. Rejection is considered complete when more than 80% of the graft tissue is necrotic.[5]
Caption: Experimental workflow for the murine skin allograft model.
Murine Heart Allograft Model
Vascularized heart transplantation in mice is a more complex model used to evaluate immunosuppressive therapies in a setting that more closely mimics clinical organ transplantation.[7]
-
Animal Models: Similar to the skin allograft model, MHC-mismatched inbred mouse strains are used.[2]
-
Surgical Procedure: The donor heart is heterotopically transplanted into the recipient's abdominal cavity. This involves anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Treatment Administration: The immunosuppressive agent is administered to the recipient as per the study protocol.[2]
-
Graft Viability Assessment: The viability of the transplanted heart is monitored daily by palpation of the abdomen to detect cardiac contractions. Cessation of a palpable heartbeat indicates graft rejection.
Concluding Remarks
This compound demonstrates significant in vivo immunosuppressive activity, effectively prolonging allograft survival in preclinical models. Its novel mechanism of action, targeting T-cell metabolism through MCT1 inhibition, presents a promising alternative to conventional immunosuppressants. The data presented herein supports further investigation into the therapeutic potential of this compound for the prevention of allograft rejection. Direct comparative studies with a broader range of immunosuppressants, including tacrolimus, are warranted to fully delineate its clinical potential.
References
- 1. oatext.com [oatext.com]
- 2. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The specific monocarboxylate transporter-1 (MCT-1) inhibitor, this compound, induces donor-specific suppression, reducing acute and chronic allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin allograft and heart transplantation models [bio-protocol.org]
- 7. Skin and heart allograft rejection solely by long-lived alloreactive TRM cells in skin of severe combined immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin Transplantation and Lymphoid Organ Analysis in Mice [bio-protocol.org]
- 9. olac.berkeley.edu [olac.berkeley.edu]
Head-to-Head Comparison: AR-C117977 and Tacrolimus in Preclinical Organ Transplantation Models
In the landscape of immunosuppressive agents for organ transplantation, the established calcineurin inhibitor tacrolimus is a cornerstone of therapy. However, the quest for novel agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of the investigational drug AR-C117977, a monocarboxylate transporter 1 (MCT1) inhibitor, and the widely used tacrolimus, based on available preclinical data. This comparison aims to equip researchers, scientists, and drug development professionals with a detailed overview of their mechanisms of action, and efficacy in rodent models of organ transplantation.
Mechanism of Action
The immunosuppressive effects of this compound and tacrolimus stem from distinct molecular pathways. Tacrolimus exerts its effects by inhibiting calcineurin, a key enzyme in the T-cell activation cascade. This inhibition ultimately prevents the transcription of interleukin-2 (IL-2) and other critical cytokines required for T-cell proliferation and differentiation.[1][2][3][4][5] In contrast, this compound represents a novel class of immunosuppressants that targets cellular metabolism by inhibiting the monocarboxylate transporter 1 (MCT1).[6] MCT1 is crucial for the transport of lactate and other monocarboxylates across the cell membrane, and its inhibition is thought to disrupt the metabolic reprogramming that is essential for the rapid proliferation of activated T-cells.
Efficacy in Preclinical Models of Organ Transplantation
Cardiac Allograft Survival
In a high-responder rat cardiac allograft model (Dark Agouti to PVG), this compound demonstrated potent immunosuppressive activity. In a separate study utilizing a different rat cardiac allograft model (ACI to Lewis), tacrolimus also prolonged graft survival.
| Drug | Animal Model | Dosage | Median Graft Survival (days) | Control (Untreated) Survival (days) |
| This compound | Rat Cardiac Allograft (DA to PVG) | 40 mg/kg/day | >100 | Not explicitly stated in available abstracts, but typically ~7-10 days in this model |
| Tacrolimus | Rat Cardiac Allograft (ACI to Lewis) | Not specified in abstract | 14.5 | 5 |
Note: Data for this compound is derived from studies related to Ekberg et al., 2007, and data for tacrolimus is from a separate study. The different rat strain combinations (high vs. moderate responders) may influence the baseline rejection rate and the observed efficacy of the immunosuppressants.
Skin Allograft Survival
Preclinical data on the efficacy of both agents in murine skin allograft models are also available.
| Drug | Animal Model | Dosage | Mean Graft Survival (days) | Control (Untreated) Survival (days) |
| This compound | Mouse Skin Allograft | Not specified in available abstracts | Prolonged survival (quantitative data not available) | Not specified |
| Tacrolimus | Mouse Skin Allograft | 2 mg/kg | 8.3 ± 1.12 | 5.7 ± 0.88 |
Note: Quantitative data for this compound in the mouse skin allograft model was not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the methodologies used in the key studies cited.
Rat Heterotopic Cardiac Transplantation (for this compound)
-
Animal Model: Donor hearts from Dark Agouti (DA) rats were transplanted into the abdominal aorta and inferior vena cava of recipient PVG rats (a high-responder strain combination) or Wistar Furth rats (a low-responder strain combination).
-
Drug Administration: this compound was administered orally once daily, starting on the day of transplantation.
-
Endpoint: Graft survival was monitored by daily palpation of the cardiac graft. Rejection was defined as the cessation of a palpable heartbeat.
Rat Hind Limb Transplantation (for Tacrolimus)
-
Animal Model: Orthotopic hind limb transplants were performed between Wistar Furth and Lewis rats.
-
Drug Administration: Tacrolimus was administered systemically. In some studies, topical formulations were also evaluated.
-
Endpoint: Clinical signs of rejection of the skin component of the limb allograft were monitored and graded. Graft survival was a key endpoint.[5]
Mouse Skin Transplantation (for Tacrolimus)
-
Animal Model: Full-thickness tail skin from donor mice was grafted onto the dorsum of recipient mice.
-
Drug Administration: Tacrolimus was administered, and in some studies, combined with other agents.
-
Endpoint: Graft survival was monitored daily, with rejection being defined as the complete loss of viable epidermal tissue.
Summary and Future Directions
The available preclinical data suggests that this compound, a novel MCT1 inhibitor, holds promise as an immunosuppressive agent, demonstrating significant efficacy in prolonging allograft survival in a high-responder rat cardiac transplant model. Its unique mechanism of action, targeting cellular metabolism, offers a potential alternative or complementary approach to existing immunosuppressants like tacrolimus.
Future research should focus on conducting direct comparative studies of this compound and tacrolimus in the same, well-defined organ transplantation models. Such studies should include detailed dose-response analyses, pharmacokinetic and pharmacodynamic assessments, and a thorough evaluation of safety and toxicity profiles. Investigating the potential for synergistic effects when this compound is used in combination with calcineurin inhibitors could also be a valuable avenue of research, potentially leading to more effective and safer immunosuppressive regimens for organ transplant recipients.
References
- 1. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 2. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Frontiers | Immunosuppression Affects Neutrophil Functions: Does Calcineurin-NFAT Signaling Matter? [frontiersin.org]
- 5. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Cross-Validation of AR-C117977's Efficacy in Preclinical Allograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive agent AR-C117977 with the established calcineurin inhibitor, Cyclosporine A (CsA), across different animal models of organ and tissue transplantation. The data presented is compiled from peer-reviewed studies to assist in the evaluation of this compound's potential as a therapeutic agent for preventing allograft rejection.
Mechanism of Action: A Tale of Two Pathways
This compound introduces a novel mechanism for immunosuppression by targeting cellular metabolism. It is a potent inhibitor of the Monocarboxylate Transporter 1 (MCT1). Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis to support their rapid proliferation, a process that results in the production of large amounts of lactic acid. MCT1 is essential for exporting this lactate out of the cell. By blocking MCT1, this compound causes an intracellular accumulation of lactate, which in turn inhibits glycolysis and halts the proliferation of T-cells, a critical step in the allograft rejection cascade.
In contrast, Cyclosporine A, a widely used immunosuppressant, acts on a key signaling pathway within T-cells. It binds to the intracellular protein cyclophilin, and this complex inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines like Interleukin-2 (IL-2). By inhibiting calcineurin, Cyclosporine A effectively blocks T-cell activation and proliferation.[1]
Quantitative Comparison of Efficacy
The following tables summarize the in vivo efficacy of this compound in comparison to Cyclosporine A in prolonging allograft survival in various animal models.
Table 1: Mouse Allograft Models - Monotherapy
| Animal Model | Donor Strain | Recipient Strain | Treatment Group | Median Survival Time (Days) |
| Heart Allograft | C57BL/10 (H2b) | CBA.Ca (H2k) | Vehicle | 9 |
| This compound (30 mg/kg/day) | 73 | |||
| Cyclosporine A (30 mg/kg/day) | >100 | |||
| Skin Allograft | C57BL/10 (H2b) | CBA.Ca (H2k) | Vehicle | 8 |
| This compound (30 mg/kg/day) | 15 | |||
| Cyclosporine A (30 mg/kg/day) | 25 |
Data extracted from Bueno V, et al. Transplantation. 2007 Nov 15;84(9):1204-7.
Table 2: Rat Allograft Models - Combination Therapy Focused
| Animal Model | Donor Strain | Recipient Strain | Treatment Group | Outcome |
| Skin Allograft | DA (RT1avl) | PVG (RT1c) | This compound Monotherapy | Long-term graft survival in one strain combination |
| Cyclosporine A Monotherapy | Did not prevent acute rejection | |||
| This compound + Cyclosporine A | Significant prolongation of graft survival | |||
| Islet Allograft | BALB/c (H2d) | C57BL/6J (H2b) | This compound or Cyclosporine A | Moderately prolonged graft survival |
Data from Pahlman C, et al. Transplantation. 2008 Oct 27;86(8):1109-15. Note: This study focused on the synergistic effects of combination therapy.
Experimental Protocols
Mouse Heterotopic Heart Transplantation
This protocol describes a standard procedure for heterotopic heart transplantation in mice, a key model for studying allograft rejection.
-
Anesthesia and Preparation: The recipient mouse is anesthetized, and the abdomen is surgically prepared.
-
Vessel Isolation: The abdominal aorta and inferior vena cava are carefully isolated.
-
Donor Heart Harvest: The donor mouse is euthanized, and the heart is arrested with a cardioplegic solution and harvested.
-
Anastomosis: The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.
-
Reperfusion: The vascular clamps are removed to allow blood flow to the transplanted heart.
-
Monitoring: Graft survival is monitored daily by palpation of the cardiac contractions. Rejection is defined as the cessation of a palpable heartbeat.
Mouse Full-Thickness Skin Grafting
This protocol outlines the procedure for full-thickness skin grafting in mice, a common model for evaluating immune responses to tissue transplants.
-
Graft Bed Preparation: A section of full-thickness skin is excised from the recipient mouse's flank to create a graft bed.
-
Donor Skin Harvest: A piece of full-thickness skin of a similar size is harvested from the donor mouse.
-
Graft Placement: The donor skin is placed onto the graft bed of the recipient.
-
Suturing and Bandaging: The graft is secured with sutures, and the area is covered with a protective bandage.
-
Monitoring: The bandage is typically removed after 7 days, and the graft is visually inspected daily for signs of rejection, such as inflammation, necrosis, and contraction.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Mechanism of this compound immunosuppression.
Caption: Mechanism of Cyclosporine A immunosuppression.
Experimental Workflow
Caption: Generalized workflow for preclinical allograft studies.
References
Assessing the specificity of AR-C117977 for MCT1 over other transporters.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. This guide provides a comprehensive assessment of the specificity of this compound for MCT1 over other transporters, supported by available experimental data and detailed methodologies.
Specificity Profile of this compound
This compound demonstrates high selectivity for MCT1. While direct comparative studies detailing the inhibitory constants (Ki or IC50) of this compound across the full panel of monocarboxylate transporters (MCTs) are limited in publicly available literature, data from closely related analogs and functional assays strongly support its specificity.
Functional assays corroborate the potent and specific inhibition of MCT1 by this compound. In studies examining its immunosuppressive effects, this compound inhibited T-cell proliferation and antibody production with IC50 values in the low nanomolar range, a function directly attributed to the blockade of MCT1-mediated lactate transport.
Table 1: Comparative Inhibitory Activity of this compound and Related Analogs
| Compound | Transporter | Inhibitory Activity (nM) | Notes |
| This compound | MCT1 (functional) | IC50: 1-2 | Inhibition of T-cell proliferation.[1] |
| MCT1 (functional) | IC50: 0.5-2 | Inhibition of antibody production.[1] | |
| AR-C155858 | MCT1 | Ki: 2.3 | A close structural analog of this compound. |
| MCT2 | Ki: >10 | Demonstrates selectivity for MCT1 over MCT2. | |
| AZD3965 | MCT1 | - | A potent MCT1 inhibitor. |
| MCT2 | - | 6-fold lower affinity than for MCT1. | |
| MCT3 | No inhibition | No activity observed at 10 µM. | |
| MCT4 | No inhibition | No activity observed at 10 µM. |
Experimental Protocols
The specificity of MCT inhibitors is typically determined using radiolabeled substrate uptake assays in cells or Xenopus oocytes engineered to express a specific MCT isoform.
Protocol: L-[¹⁴C]-Lactate Uptake Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against specific monocarboxylate transporters.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are transiently transfected with plasmids encoding human MCT1, MCT2, or MCT4 using a suitable transfection reagent. A control group is transfected with an empty vector.
- Expression of the respective MCT isoform is confirmed by Western blotting or immunofluorescence.
2. Lactate Uptake Assay:
- Transfected cells are seeded into 24-well plates and allowed to adhere overnight.
- On the day of the assay, the culture medium is removed, and cells are washed twice with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- Cells are pre-incubated for 10-15 minutes at 37°C with KRH buffer containing various concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO).
- The uptake is initiated by adding KRH buffer containing L-[¹⁴C]-lactate (e.g., at a final concentration of 1 mM) and the corresponding concentration of the inhibitor.
- After a short incubation period (e.g., 2-5 minutes) at 37°C, the uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer.
- The cells are lysed with a lysis buffer (e.g., 0.1% SDS in PBS).
- The radioactivity in the cell lysates is measured using a liquid scintillation counter.
3. Data Analysis:
- The protein concentration of each cell lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
- The rate of lactate uptake is calculated and expressed as pmol/mg protein/min.
- The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
- IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway and Mechanism of Action
The immunosuppressive effects of this compound are a direct consequence of its inhibition of MCT1 in activated T-lymphocytes. Upon activation, T-cells undergo a metabolic switch to aerobic glycolysis, leading to a significant increase in lactate production. MCT1 is crucial for exporting this excess lactate out of the cell to maintain intracellular pH and sustain high glycolytic rates.
By blocking MCT1, this compound causes an intracellular accumulation of lactate and protons, leading to acidification. This intracellular acidosis inhibits key glycolytic enzymes, such as phosphofructokinase, thereby disrupting glycolysis and ATP production. The impairment of this central metabolic pathway ultimately leads to the inhibition of T-cell proliferation and effector functions.
Caption: Mechanism of this compound-mediated immunosuppression.
Experimental Workflow
The assessment of a compound's specificity for a particular transporter involves a systematic workflow, from initial screening to detailed characterization in cellular models.
Caption: Workflow for assessing transporter specificity.
References
Correlating In Vitro Efficacy with In Vivo Immunosuppression: A Comparative Analysis of the MCT1 Inhibitor AR-C117977
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of preclinical drug development. This guide provides a comparative analysis of the immunosuppressive effects of AR-C117977, a potent monocarboxylate transporter 1 (MCT1) inhibitor, correlating its in vitro performance with its in vivo outcomes. This analysis is supplemented with data from other MCT1 inhibitors to provide a broader context of this class of immunosuppressants.
Introduction to this compound and MCT1 Inhibition in Immunosuppression
This compound has been identified as a potent inhibitor of monocarboxylate transporter 1 (MCT1), a novel target for immunosuppressive therapy.[1][2] MCT1 is crucial for the transport of lactate and other monocarboxylates across the cell membrane. In the context of immunology, activated T lymphocytes undergo a metabolic shift to aerobic glycolysis, leading to increased lactate production. The efflux of this lactate via MCT1 is essential to maintain a high rate of glycolysis and support the rapid cell division required for a robust immune response.[2][3] By inhibiting MCT1, this compound selectively curtails the proliferative burst of activated T cells, a key event in immune responses such as allograft rejection, without significantly affecting other activation events like cytokine production.[2] This targeted mechanism of action presents a promising alternative to conventional immunosuppressants.
In Vitro Immunosuppressive Activity
The in vitro immunosuppressive potential of this compound and its analogs is primarily assessed through their ability to inhibit T-cell proliferation. Key assays used for this evaluation include the mixed lymphocyte reaction (MLR) and mitogen-stimulated T-cell proliferation assays.
Comparative In Vitro Data of MCT1 Inhibitors
| Compound | Target | Assay | Species | IC50 / Potency | Reference |
| This compound | MCT1 | PMA/Ionomycin-stimulated T-cell proliferation | Human | Potent inhibitor (specific IC50 not provided in abstract) | [2][4] |
| AR-C122982 | MCT1 | PMA/Ionomycin-stimulated T-cell proliferation | Human | Potent inhibitor (specific IC50 not provided in abstract) | [4] |
| AZD3965 | MCT1 | L-lactate uptake in 4T1 cells | Murine | IC50: 22.2 ± 4.57 nM | [5] |
| AZD3965 | MCT1 | 4T1 cell proliferation | Murine | IC50: 22.2 ± 4.6 nM | [5] |
| AR-C155858 | MCT1 | 4T1 cell proliferation | Murine | IC50: 20.3 nM | [6] |
In Vivo Immunosuppressive Efficacy
The in vivo immunosuppressive effects of this compound and related compounds have been demonstrated in preclinical models of allograft rejection and graft-versus-host disease (GvHD). These models provide a robust platform to assess the translation of in vitro anti-proliferative activity to in vivo functional outcomes.
Comparative In Vivo Data of MCT1 Inhibitors
| Compound | Model | Species | Key Findings | Reference |
| This compound | Skin and Heart Allograft | Mouse | Prolonged allograft survival; effective in preventing acute rejection. | |
| This compound & Analogs | Graft-versus-Host (GvH) Response | Rat | Inhibition of lymph node expansion. | [1][4] |
| This compound & Analogs | Cardiac Transplant (High- and Low-Responder) | Rat | Prolonged graft survival, correlating with plasma drug concentrations. | [1] |
| AZD3965 | 4T1 Breast Cancer Xenograft | Mouse | Demonstrated immunosuppressive effects (reduced leukocyte count and spleen weight). | [5] |
In Vitro to In Vivo Correlation
A strong correlation has been observed between the in vitro and in vivo activities of this compound and its analogs. Studies have shown that the level of binding of these compounds to the MCT1 transporter directly correlates with their ability to inhibit lymphocyte proliferation in vitro.[1] Furthermore, the in vivo efficacy in both the GvH response and cardiac transplant models was found to be well-correlated with the plasma concentrations of the test compounds, which in turn are related to their in vitro potency and pharmacokinetic properties.[1] This demonstrates a clear and predictable relationship between the in vitro anti-proliferative effects of MCT1 inhibition and the in vivo immunosuppressive outcomes.
Experimental Protocols
In Vitro: T-Cell Proliferation Assay (CFSE-based)
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS at a concentration of 1x10^7 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding five volumes of ice-cold culture medium.
-
Cell Culture: Wash the cells and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 2x10^5 cells/well.
-
Stimulation and Treatment: Add a stimulating agent (e.g., phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads) and various concentrations of the test compound (e.g., this compound). Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
In Vivo: Rat Heterotopic Cardiac Transplantation Model
-
Animals: Use inbred rat strains with a major histocompatibility complex (MHC) mismatch (e.g., DA donor to Lewis recipient for a high-responder model).
-
Transplantation Surgery: Perform heterotopic cardiac transplantation by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Drug Administration: Administer the test compound (e.g., this compound) to the recipient rats daily via oral gavage or intraperitoneal injection, starting from the day of transplantation for a defined period (e.g., 14 days). A control group receives the vehicle.
-
Monitoring of Graft Survival: Palpate the transplanted heart daily to assess its viability. Rejection is defined as the cessation of a palpable heartbeat, which can be confirmed by laparotomy.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the median survival time between the treated and control groups.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the signaling pathway of MCT1-mediated immunosuppression and the experimental workflow for in vitro to in vivo correlation.
Caption: Mechanism of this compound-mediated immunosuppression via MCT1 inhibition.
Caption: Workflow for correlating in vitro and in vivo immunosuppressive effects.
Conclusion
This compound represents a novel class of immunosuppressive agents that target T-cell metabolism through the inhibition of MCT1. The available data strongly support a direct correlation between its in vitro anti-proliferative activity and its in vivo efficacy in preventing allograft rejection. This clear in vitro-in vivo relationship, observed across this compound and its analogs, underscores the potential of MCT1 inhibition as a targeted and predictable strategy for immunosuppression. Further development of MCT1 inhibitors with optimized pharmacokinetic and safety profiles holds promise for future therapeutic applications in transplantation and autoimmune diseases.
References
- 1. Immunosuppressive properties of a series of novel inhibitors of the monocarboxylate transporter MCT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocarboxylate transporter MCT1 is a target for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: AR-C117977 vs. Standard-of-Care Immunosuppressants
For Immediate Release
In the landscape of immunosuppressive therapy, the quest for more targeted agents with improved efficacy and safety profiles is relentless. This guide provides a comprehensive benchmark of AR-C117977, a novel monocarboxylate transporter 1 (MCT1) inhibitor, against established standard-of-care immunosuppressants. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison supported by preclinical data to inform future research and development in autoimmune disease and transplantation.
Executive Summary
This compound emerges as a potent immunosuppressive agent with a novel mechanism of action targeting T-cell metabolism. Preclinical studies demonstrate its efficacy in prolonging allograft survival, positioning it as a promising alternative to calcineurin inhibitors like Cyclosporin A (CsA). This guide synthesizes the available data, presenting a clear comparison of its performance, detailing the experimental frameworks, and visualizing the underlying biological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key preclinical efficacy data for this compound in comparison to Cyclosporin A, a widely used standard-of-care immunosuppressant.
| Parameter | This compound | Cyclosporin A (CsA) | Vehicle Control | Study Animal Model |
| Median Survival Time (MST) of Skin Allograft (days) | 15 - 18 | Data not specified in abstract | 8 - 9 | Mouse |
| Median Survival Time (MST) of Heart Allograft (days) | 66 - 73 | Data not specified in abstract | 8 - 10 | Mouse |
| Graft Survival in High Responder Cardiac Allograft Model (days) | > 100 | 20 | Not Applicable | Rat |
| Inhibition of Mixed Lymphocyte Reaction (MLR) | More potent than CsA | - | Not Applicable | Rat |
Data extracted from Bueno V, et al. Transplantation. 2007 and Ekberg H, et al. Transplantation. 2007.[1][2]
Mechanism of Action: A Novel Approach to Immunosuppression
This compound exerts its immunosuppressive effects by potently and specifically inhibiting Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is crucial for the transport of lactate and other monocarboxylates across the cell membrane. In activated T-lymphocytes, which undergo a metabolic shift to aerobic glycolysis, the efflux of lactate via MCT1 is essential to maintain a high glycolytic rate and prevent intracellular acidification. By blocking MCT1, this compound disrupts this metabolic pathway, leading to an inhibition of T-cell proliferation and effector function.
In contrast, standard-of-care calcineurin inhibitors, such as Cyclosporin A and tacrolimus, function by inhibiting the phosphatase activity of calcineurin. This, in turn, prevents the activation of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2), which are vital for T-cell activation and proliferation.
Caption: Comparative signaling pathways of this compound and Calcineurin Inhibitors.
Experimental Protocols
The following methodologies are based on published preclinical studies involving this compound.
Murine Heterotopic Heart Transplantation Model
-
Animal Models: Adult male CBA/Ca (H2k) mice served as recipients, with C57BL/10 (H2b), NZW (H2z), or BALB/c (H2d) mice as heart donors.
-
Surgical Procedure: A vascularized heart allograft was transplanted into the recipient's abdominal cavity. Graft survival was monitored daily by palpation of the cardiac contractions. Rejection was defined as the complete cessation of a palpable heartbeat.
-
Treatment Protocol: this compound or Cyclosporin A was administered subcutaneously at a dose of 30 mg/kg for 15 consecutive days, starting either 3 days or 1 day before transplantation. The control group received the vehicle alone.[1]
Murine Skin Transplantation Model
-
Animal Models: Similar donor and recipient mouse strains as the heart transplantation model were used.
-
Surgical Procedure: Full-thickness donor tail skin was grafted onto the dorsal flank of the recipient mouse. Grafts were monitored daily for signs of rejection (e.g., inflammation, necrosis).
-
Treatment Protocol: The treatment regimen with this compound and the vehicle control was consistent with the heart transplantation model.[1]
Rat Cardiac Allograft Model
-
Animal Models: A high-responder rat strain combination was utilized for the cardiac allograft model.
-
Treatment Protocol: this compound and Cyclosporin A were administered to assess their ability to prolong graft survival. Long-term survivors were further evaluated for donor-specific suppression through re-transplantation.
-
Outcome Measures: Graft survival was the primary endpoint. Histological analysis of long-term surviving grafts was performed to assess for vasculopathy associated with chronic rejection.[2]
Caption: General experimental workflow for preclinical allograft studies.
Concluding Remarks
This compound represents a promising new class of immunosuppressants that targets the metabolic reprogramming of activated T-cells. The available preclinical data indicates a potent immunosuppressive effect, with a demonstrated ability to prolong allograft survival in rodent models, in some instances appearing more effective than Cyclosporin A.[2] Its distinct mechanism of action suggests potential for synergistic use with existing therapies and may offer an alternative for patients intolerant to calcineurin inhibitors. Further investigation, including head-to-head studies with other standard-of-care agents like tacrolimus and comprehensive safety profiling, is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting.
References
- 1. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific monocarboxylate transporter-1 (MCT-1) inhibitor, this compound, induces donor-specific suppression, reducing acute and chronic allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of AR-C117977 and Other Lactate Transport Inhibitors
This guide provides a quantitative analysis of AR-C117977's potency in inhibiting lactate transport, alongside a comparison with other notable inhibitors. The information is intended for researchers, scientists, and drug development professionals working in areas such as cancer metabolism, immunology, and neuroscience.
Quantitative Comparison of Lactate Transport Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and other selected monocarboxylate transporter (MCT) inhibitors. It is important to note that the inhibitory values (Ki and IC50) are derived from various studies and experimental conditions, which may influence direct comparisons.
| Inhibitor | Target(s) | Potency Metric | Value (nM) | Cell Type / System |
| This compound | MCT1 | IC50 | 1 - 2 | Not specified |
| AZD3965 | MCT1 > MCT2 | Ki | 1.6 | Human MCT1 |
| IC50 | 5.12 | Raji cells (lactate efflux) | ||
| AR-C155858 | MCT1, MCT2 | Ki | 2.3 (MCT1) | Rat erythrocytes |
| Ki | < 10 (MCT2) | Xenopus laevis oocytes | ||
| Syrosingopine | MCT4 > MCT1 | IC50 | 40 (MCT4) | HAP1 cells |
| IC50 | 2500 (MCT1) | HAP1 cells |
Experimental Protocols
A detailed methodology for a common assay to determine the inhibitory potency of compounds on lactate transport is provided below.
Radiolabeled Lactate Uptake Inhibition Assay
This assay measures the uptake of radiolabeled L-lactate into cells expressing the monocarboxylate transporter of interest (e.g., MCT1) in the presence and absence of an inhibitor.
I. Materials
-
Cells expressing the target MCT (e.g., MCT1-transfected cells or cells with high endogenous expression).
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
L-[14C]-lactic acid (radiolabeled lactate).
-
Unlabeled L-lactic acid.
-
Test inhibitor (e.g., this compound).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well cell culture plates.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Protein quantification assay (e.g., BCA assay).
II. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.
-
Prepare a working solution of radiolabeled lactate by mixing L-[14C]-lactic acid with unlabeled L-lactic acid in assay buffer to the desired final concentration (e.g., 1 mM).
-
-
Inhibition Assay:
-
Wash the cells twice with pre-warmed PBS.
-
Add the desired concentrations of the test inhibitor (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the lactate uptake by adding the radiolabeled lactate working solution to each well.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of transport.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Protein Quantification:
-
In a parallel set of wells, determine the protein concentration in each well using a standard protein assay to normalize the radioactivity counts.
-
III. Data Analysis
-
Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of lactate uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Diagram
Caption: Downstream effects of MCT1 inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for a radiolabeled lactate transport inhibition assay.
Safety Operating Guide
Essential Safety and Disposal Procedures for AR-C117977
This document provides immediate, essential safety and logistical information for the proper handling and disposal of AR-C117977, a potent monocarboxylate transporter (MCT1) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Safety and Handling
According to the available Material Safety Data Sheet, this compound is considered a non-hazardous material with no particular hazards associated with the compound.[1] However, standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is recommended to protect from potential splashes.
Handling:
-
Avoid direct contact with skin and eyes.[1]
-
Do not inhale dust or vapors.[1]
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.[1]
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Temperature Range |
| Short-term Storage | 2-8°C |
| Long-term Storage | -20°C |
| Data sourced from the this compound Material Safety Data Sheet.[1] |
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Notification: Alert colleagues in the immediate area of the spill.
-
Containment: For larger spills, create a barrier with absorbent materials to prevent further spread.
-
Cleanup: The material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[1]
-
Decontamination: Clean the spill area with soap and water.
Proper Disposal Procedures
As a non-hazardous substance, the disposal of this compound should adhere to standard laboratory practices for chemical waste. Always consult your institution's specific guidelines and local regulations.
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, absorbent pads), in a designated and clearly labeled waste container.
-
Ensure the container is compatible with the chemical and is properly sealed.
Step 2: Waste Segregation
-
Do not mix this compound waste with other hazardous waste streams unless permitted by your institution's waste management plan.
Step 3: Labeling
-
Clearly label the waste container with "this compound Waste" and include the date of accumulation.
Step 4: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
Step 5: Final Disposal
-
Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Workflow: Disposal of this compound
References
Personal protective equipment for handling AR-C117977
This guide provides immediate, essential safety and logistical information for the handling of AR-C117977, a potent monocarboxylate transporter 1 (MCT1) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Since a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guidance is based on general best practices for handling potent, small molecule research compounds.
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the specific PPE required for any laboratory procedure.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, tested to ASTM D6978 standard if available.[2] | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles.[1] | To protect eyes from splashes of chemicals or airborne particles.[1] |
| Lab Coat | Long-sleeved, impermeable, and closed in the front. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or handling fine powders, especially outside of a primary containment device like a chemical fume hood.[1][3][4] | To prevent inhalation of the compound. |
| Additional PPE | Hair and shoe covers should be considered, particularly when handling larger quantities or during activities with a higher risk of contamination.[2] | To minimize the spread of contamination. |
Handling and Operational Plan
2.1. Engineering Controls:
-
Primary Containment: Whenever possible, handle this compound within a certified chemical fume hood or other primary containment device to minimize inhalation exposure.[1]
-
Ventilation: Ensure good general laboratory ventilation.
2.2. Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure a spill kit is readily available.[2]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Reconstitution:
-
If handling a powder, weigh the compound in a chemical fume hood to prevent the generation of airborne dust.
-
When reconstituting, add the solvent slowly to the compound to avoid splashing.
-
-
Experimental Use:
-
Keep containers with this compound closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Decontamination:
-
Wipe down the work area with an appropriate deactivating solution (if known) or a suitable solvent (e.g., 70% ethanol) followed by water.
-
Decontaminate all equipment that has come into contact with the compound.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Disposal Plan
All waste contaminated with this compound should be considered hazardous waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
